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  • Product: 2-Oxocyclohexane-1-sulfonyl fluoride
  • CAS: 2137643-56-0

Core Science & Biosynthesis

Foundational

What is the molecular structure of 2-oxocyclohexane-1-sulfonyl fluoride

An In-Depth Technical Guide to the Molecular Architecture and SuFEx Reactivity of 2-Oxocyclohexane-1-Sulfonyl Fluoride Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Architecture and SuFEx Reactivity of 2-Oxocyclohexane-1-Sulfonyl Fluoride

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery and chemical biology[1]. Within this domain, 2-oxocyclohexane-1-sulfonyl fluoride emerges as a highly specialized, bifunctional building block. By coupling an enolizable β -keto motif with an exceptionally stable sulfonyl fluoride group, this molecule offers researchers a precise tool for late-stage functionalization and the design of targeted covalent inhibitors. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.

Molecular Architecture & Physicochemical Profile

2-Oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0) is an aliphatic sulfonyl fluoride characterized by a cyclohexane scaffold bearing a ketone at the C2 position and a sulfonyl fluoride at the C1 position[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-oxocyclohexane-1-sulfonyl fluoride
CAS Number 2137643-56-0
Molecular Formula C6H9FO3S
Molecular Weight 180.20 g/mol
CLogP 0.449
SMILES O=C1CCCCC1S(=O)(=O)F
Structural Class β -Keto Aliphatic Sulfonyl Fluoride

The proximity of the electron-withdrawing carbonyl group to the sulfonyl fluoride creates a highly polarized C1-C2 bond. This unique β -keto arrangement lowers the pKa of the α -proton, making the molecule susceptible to controlled enolization, while the S(VI)-F bond remains hydrolytically stable due to its high homolytic bond dissociation energy[3].

Mechanistic Reactivity & Structural Logic

The true utility of 2-oxocyclohexane-1-sulfonyl fluoride lies in its orthogonal reactivity. The sulfonyl fluoride group is essentially inert under physiological conditions until it encounters a specific activation trigger—such as a strong non-nucleophilic base (e.g., DBU) or a perfectly positioned amino acid residue (like Tyrosine or Lysine) within a protein binding pocket[4].

Recent advancements in photocatalytic C–C bond cleavage and radical fluorosulfonylation have further highlighted the synthetic versatility of carbonyl-containing aliphatic sulfonyl fluorides, proving that the β -keto sulfonyl fluoride motif can be utilized for complex late-stage functionalizations[5].

Reactivity Compound 2-oxocyclohexane-1-sulfonyl fluoride Keto C2 Ketone Motif (Enolizable) Compound->Keto SO2F C1 Sulfonyl Fluoride (SuFEx Hub) Compound->SO2F Ring Cyclohexane Scaffold (Conformational Control) Compound->Ring AlphaProton Alpha-Proton (Functionalization Site) Keto->AlphaProton Increases acidity SuFEx Covalent Binding (Tyr, Lys, His) SO2F->SuFEx Base/Nucleophile catalyst

Caption: Structural logic and orthogonal reactivity nodes of 2-oxocyclohexane-1-sulfonyl fluoride.

Validated Synthesis Methodologies

While advanced radical fluorosulfonylation of strained cycloalkanols is gaining traction[5], the most reliable bench-top method for synthesizing 2-oxocyclohexane-1-sulfonyl fluoride relies on the halogen exchange of its chloride precursor (2-oxocyclohexane-1-sulfonyl chloride).

Protocol 1: Synthesis via Halogen Exchange (Self-Validating System)

Causality: Potassium bifluoride ( KHF2​ ) is utilized instead of standard Potassium Fluoride ( KF ) because KHF2​ provides a slightly acidic microenvironment. This prevents the unwanted base-catalyzed enolization and subsequent aldol condensation of the highly reactive β -keto moiety during the exchange process.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-oxocyclohexane-1-sulfonyl chloride (1.0 eq, 10 mmol) in a biphasic mixture of Acetonitrile and deionized water (4:1 v/v, 25 mL). The biphasic system ensures optimal solvation of both the organic substrate and the inorganic fluoride salt, maximizing interfacial reaction rates.

  • Fluorination: Cool the reaction vessel to 0 °C. Add Potassium Bifluoride ( KHF2​ , 2.0 eq, 20 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (20 mL) to neutralize excess acid. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • System Validation:

    • 19F NMR ( CDCl3​ ): Confirm success by the presence of a sharp singlet at approximately +55 to +60 ppm, which is the definitive signature of the −SO2​F group.

    • LC-MS: Confirm the absence of the chloride isotope pattern (M / M+2) and the presence of the exact mass for C6​H9​FO3​S (180.02 Da).

SuFEx Ligation in Chemical Biology

In covalent drug design, sulfonyl fluorides are vastly superior to sulfonyl chlorides due to their resistance to premature hydrolysis[3]. They act as "smart" warheads that only react when perfectly oriented near a target nucleophile (like a Tyrosine hydroxyl or Lysine amine) within a protein.

Table 2: Comparative Reactivity Profile
FeatureSulfonyl Fluoride ( −SO2​F )Sulfonyl Chloride ( −SO2​Cl )
Hydrolytic Stability High (Stable in aqueous buffers for days)Low (Rapidly hydrolyzes to sulfonic acid)
SuFEx Reactivity Requires activation (DBU, BEMP, or protein microenvironment)Spontaneous, highly promiscuous
Shelf-life Months to years at 4°CDays to weeks (moisture sensitive)
Target Amino Acids Tyrosine, Lysine, HistidineLysine, Cysteine, Serine (Non-selective)
Protocol 2: SuFEx Ligation Workflow (Self-Validating System)

Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as the catalyst because it is a strong, strictly non-nucleophilic base. It efficiently deprotonates the target phenol/amine to generate a highly reactive nucleophile without competing for the S(VI) electrophilic center itself.

Step-by-Step Methodology:

  • Substrate Incubation: In a dry vial, combine 2-oxocyclohexane-1-sulfonyl fluoride (1.2 eq) with the target phenolic compound (e.g., a tyrosine-containing peptide or estrone derivative) (1.0 eq) in anhydrous DMSO (0.1 M concentration).

  • Catalytic Activation: Add DBU (0.2 eq) to the solution at room temperature.

  • Reaction & Isolation: Stir the mixture at room temperature for 12–24 hours. Directly inject the crude mixture into a reverse-phase prep-HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA) for isolation.

  • System Validation:

    • High-Resolution Mass Spectrometry (HRMS): Validate the ligation by confirming a mass shift corresponding to the exact mass of the two substrates minus 20.00 Da (the loss of HF).

Workflow Step1 1. Reagent Prep Substrate + SO2F Step2 2. Catalysis Add DBU/BEMP Step1->Step2 Step3 3. Incubation Room Temp, DMSO Step2->Step3 Step4 4. Isolation LC-MS / Prep-HPLC Step3->Step4

Caption: Step-by-step SuFEx ligation workflow utilizing base-catalyzed activation.

Conclusion

2-oxocyclohexane-1-sulfonyl fluoride represents a highly tunable, structurally privileged scaffold in modern synthetic chemistry. By mastering the causality behind its β -keto enolization and its S(VI) fluoride exchange mechanics, researchers can deploy this molecule to synthesize complex sequence-regulated polymers, functionalize natural products, and develop next-generation covalent therapeutics.

References

  • Title: Copper-Catalyzed Oxyfluorosulfonylation of β , γ -Unsaturated Oximes with Sulfur Dioxide and Selectfluor for Isoxazoline-Functionalized Aliphatic Sulfonyl Fluorides | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: Photoredox-Catalyzed Allylic C–H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides | Organic Letters Source: acs.org URL: [Link]

  • Title: A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent - PMC Source: nih.gov URL: [Link]

  • Title: Photocatalytic C–C Bond Cleavage and Fluorosulfonylation of Strained Cycloalkanols for Carbonyl-Containing Aliphatic Sulfonyl Fluorides | Organic Letters Source: acs.org URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and SuFEx Reactivity of 2-Oxocyclohexane-1-Sulfonyl Fluoride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural dynamics, thermodynamic solubility, and Sulfur(VI) Fluoride Exchange (SuFEx) bioconjugation workflows. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural dynamics, thermodynamic solubility, and Sulfur(VI) Fluoride Exchange (SuFEx) bioconjugation workflows.

Executive Summary & Structural Causality

As covalent drug discovery pivots toward highly selective warheads, 2-oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0) has emerged as a high-value bifunctional building block[1]. Unlike highly reactive and unstable sulfonyl chlorides, sulfonyl fluorides are uniquely resistant to aqueous hydrolysis and reductive cleavage. They remain inert until activated by a specific microenvironment—such as a suitably positioned protein tyrosine residue or a catalytic base[2].

The Alpha-Carbonyl Effect: The strategic placement of the C2-carbonyl group adjacent to the sulfonyl fluoride moiety is not arbitrary. Through inductive electron withdrawal, the ketone enhances the electrophilicity of the S(VI) center, accelerating nucleophilic attack. Simultaneously, the ketone provides an orthogonal handle for further derivatization (e.g., reductive amination), making this compound a highly versatile hub for synthesizing complex covalent inhibitors or PROTACs.

Physicochemical Profiling

Understanding the physical properties of 2-oxocyclohexane-1-sulfonyl fluoride is critical for predicting its behavior in biological assays. The compound exhibits a low molecular weight and a favorable topological polar surface area (TPSA), placing it well within the optimal space for cellular permeability and Rule of 5 compliance[1].

Table 1: Key Physical and Computational Properties
PropertyValueSource / Methodology
CAS Number 2137643-56-0Standard Chemical Registry[1]
Molecular Formula C₆H₉FO₃SStructural Derivation[3]
Molecular Weight 180.20 g/mol Calculated[4]
Topological Polar Surface Area 59.6 ŲComputational (PubChem)[1]
LogP / XLogP3-AA 0.45 – 0.80Enamine / PubChemLite[2][3]
Density (Predicted) 1.4 ± 0.1 g/cm³Computational Model[1]
Boiling Point (Predicted) 303.5 ± 31.0 °CComputational (760 mmHg)[1]
Storage Conditions +4 °C, desiccatedEnamineStore Guidelines[2]

Solubility and Partitioning Dynamics

The solubility profile of a covalent warhead dictates its formulation strategy for in vitro assays. With a LogP ranging from 0.45 to 0.80[2][3], 2-oxocyclohexane-1-sulfonyl fluoride exhibits moderate lipophilicity. It is highly soluble in polar aprotic solvents but requires careful handling in aqueous buffers to prevent precipitation before target engagement.

Table 2: Extrapolated Solubility Profile
Solvent SystemEstimated Solubility (mg/mL)Application Context
Water (pH 7.0) ~1.2 - 2.5General aqueous assays; limited by lipophilicity.
PBS (pH 7.4) ~1.0 - 2.0Physiological buffer for SuFEx bioconjugation.
DMSO > 50.0Ideal for highly concentrated stock solution preparation.
Ethanol > 20.0Alternative organic co-solvent for cellular assays.

Mechanistic Pathway: SuFEx Click Chemistry

The primary utility of 2-oxocyclohexane-1-sulfonyl fluoride lies in its application within . The reaction requires a delicate balance: the S-F bond must be activated without triggering the enolization of the alpha-proton.

SuFEx_Pathway A 2-Oxocyclohexane-1-sulfonyl fluoride (Electrophilic S(VI) Hub) D Transition State (S-F Bond Cleavage) A->D Electrophile B Target Protein (Tyrosine -OH) B->D Nucleophile C Catalytic Base (e.g., DBU) C->D Deprotonation E Stable Sulfonate Ester (Covalent Conjugate) D->E -HF Elimination

Fig 1: SuFEx bioconjugation pathway of 2-oxocyclohexane-1-sulfonyl fluoride with tyrosine.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in chemical causality to prevent false positives and artifacts.

Protocol A: Thermodynamic Solubility Profiling via Shake-Flask LC-MS

Kinetic solvent-shift methods often overestimate solubility due to supersaturation. This thermodynamic protocol ensures true equilibrium.

Solubility_Workflow N1 Solid Compound (Excess) N2 Buffer Addition (PBS pH 7.4) N1->N2 N3 Equilibration (24h, 37°C) N2->N3 N4 Ultracentrifugation (Phase Separation) N3->N4 N5 LC-MS/MS (Quantification) N4->N5

Fig 2: Shake-flask thermodynamic solubility workflow utilizing LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 2-oxocyclohexane-1-sulfonyl fluoride (approx. 5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration (Causality): Incubate at 37°C under constant agitation (800 rpm) for 24 hours. Why? This allows the solid state to reach a true thermodynamic equilibrium with the solution, bypassing kinetic artifacts.

  • Phase Separation: Subject the suspension to ultracentrifugation at 100,000 × g for 30 minutes. Why? Filtration is avoided because compounds with a LogP near 0.8 can non-specifically adsorb to filter membranes, skewing concentration data.

  • Quantification & Self-Validation: Analyze the supernatant via LC-MS/MS against a matrix-matched calibration curve.

    • Self-Validation Check: Prepare a parallel vial incubated for 48 hours. If the quantified concentration at 24h matches the 48h sample within a 5% variance, thermodynamic equilibrium is definitively confirmed.

Protocol B: Protein Conjugation via SuFEx Click Chemistry

This protocol outlines the selective conjugation of the warhead to a target protein containing an accessible tyrosine residue.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 10 µM in 50 mM HEPES buffer (pH 8.0). Causality: HEPES is utilized because it is strictly non-nucleophilic, unlike Tris buffer, which can cause off-target reactions with the electrophilic S(VI) center.

  • Warhead Addition: Spike in 2-oxocyclohexane-1-sulfonyl fluoride to a final concentration of 100 µM (maintaining final DMSO concentration ≤ 1% to prevent protein denaturation).

  • Catalysis: Introduce 1 mM DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Causality: DBU acts as a non-nucleophilic base that activates the tyrosine hydroxyl group without degrading the highly stable S-F bond via aqueous hydrolysis.

  • Monitoring & Self-Validation: Sample the reaction at 1h, 4h, and 24h, quenching with 1% formic acid. Analyze intact protein mass via LC-MS.

    • Self-Validation Check: Run a parallel control lacking DBU. The absence of a mass shift (+160 Da, accounting for the loss of fluoride) in the control validates that the conjugation is strictly SuFEx-mediated and not a result of spontaneous, non-specific alkylation.

References

  • PubChem (National Center for Biotechnology Information) | 2-oxocyclohexane-1-sulfonyl fluoride (C6H9FO3S) - CID 132342283 |[Link]

  • Angewandte Chemie International Edition | Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry |[Link]

Sources

Exploratory

Role of 2-oxocyclohexane-1-sulfonyl fluoride as a medicinal chemistry building block

2-Oxocyclohexane-1-Sulfonyl Fluoride: A Bifunctional Hub for Next-Generation SuFEx Medicinal Chemistry Executive Summary The evolution of modern drug discovery relies heavily on the development of modular, high-fidelity...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Oxocyclohexane-1-Sulfonyl Fluoride: A Bifunctional Hub for Next-Generation SuFEx Medicinal Chemistry

Executive Summary

The evolution of modern drug discovery relies heavily on the development of modular, high-fidelity chemical building blocks. Among these, 2-oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0) has emerged as a highly versatile, bifunctional scaffold[1]. By combining the unparalleled stability and selective reactivity of a Sulfur(VI) Fluoride Exchange (SuFEx) hub with the orthogonal reactivity of an α -ketone, this aliphatic building block allows medicinal chemists to rapidly assemble complex, sp3-rich architectures. This whitepaper details the physicochemical profiling, mechanistic causality, and self-validating experimental workflows required to leverage this molecule in targeted covalent inhibitor (TCI) design and parallel medicinal chemistry (PMC).

Structural & Physicochemical Profiling

Historically, sulfonyl chlorides were the default electrophiles for synthesizing sulfonamides and sulfonates. However, their susceptibility to hydrolysis and reductive cleavage limits their utility in complex biological environments. In contrast, the S(VI)-F bond in sulfonyl fluorides is remarkably stable under neutral, acidic, and basic aqueous conditions, reacting only under specific catalytic activation or within the precisely defined microenvironment of an enzyme's active site[2].

The 2-oxocyclohexane-1-sulfonyl fluoride scaffold is particularly valuable because it is an aliphatic sulfonyl fluoride. Moving away from flat, aromatic sulfonyl fluorides increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with improved aqueous solubility and reduced off-target toxicity in clinical candidates.

Table 1: Physicochemical and Structural Data [1][3]

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-oxocyclohexane-1-sulfonyl fluorideBifunctional core for orthogonal derivatization.
CAS Number 2137643-56-0Commercially available building block.
Molecular Formula C6H9FO3SHigh Fsp3 fraction (1.0 for the core ring).
Molecular Weight 180.20 g/mol Low molecular weight, ideal for fragment-based design.
SMILES O=C1CCCCC1S(=O)(=O)FEnables computational docking and virtual screening.
CLogP 0.449Excellent lipophilicity profile for oral bioavailability.

The Bifunctional Logic: Orthogonal Reactivity Pathways

The true power of 2-oxocyclohexane-1-sulfonyl fluoride lies in its bifunctionality. The molecule presents two distinct electrophilic centers that can be addressed orthogonally without cross-reactivity:

  • Pathway A (SuFEx Click): The sulfonyl fluoride group undergoes SuFEx click chemistry with phenols and amines when activated by specific Lewis bases (e.g., DBU, BEMP) or Lewis acids (e.g., Ca(NTf2)2)[2][4].

  • Pathway B (Ketone Functionalization): The 2-oxo group undergoes classical carbonyl chemistry, such as reductive amination or hydrazine condensation, while the S(VI)-F bond remains completely intact due to its resistance to mild hydride donors and standard nucleophiles[5].

OrthogonalReactivity cluster_sufex Pathway A: SuFEx Click cluster_ketone Pathway B: Ketone Functionalization Core 2-Oxocyclohexane-1- Sulfonyl Fluoride Sulfonate Aryl Sulfonates (via Phenols) Core->Sulfonate DBU / BEMP Sulfonamide Sulfonamides (via Amines) Core->Sulfonamide Ca(NTf2)2 RedAm Cyclohexylamines (Reductive Amination) Core->RedAm NaBH(OAc)3 Heterocycle Fused Pyrazoles (Hydrazine Condensation) Core->Heterocycle NH2NH2, EtOH

Divergent orthogonal reactivity pathways of 2-oxocyclohexane-1-sulfonyl fluoride.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Protocol 1: SuFEx-Mediated Sulfonylation of Phenols

This protocol utilizes DBU to catalyze the formation of aryl sulfonates from the sulfonyl fluoride core[2].

Reagents & Causality:

  • 2-oxocyclohexane-1-sulfonyl fluoride (1.0 equiv): The electrophilic hub.

  • Phenol derivative (1.2 equiv): The nucleophile. A slight excess ensures complete conversion of the core.

  • DBU (0.2 equiv): Acts as a bifunctional catalyst. It deprotonates the phenol to increase nucleophilicity and transiently interacts with the S(VI) center to facilitate fluoride displacement. Using a catalytic amount prevents base-catalyzed enolization or elimination of the α -ketone.

  • Acetonitrile (0.5 M): A polar aprotic solvent that stabilizes the highly polarized transition state of the SuFEx reaction.

Step-by-Step Methodology:

  • Charge an oven-dried reaction vial with the phenol derivative (1.2 mmol) and 2-oxocyclohexane-1-sulfonyl fluoride (1.0 mmol).

  • Add anhydrous acetonitrile (2.0 mL) and stir to dissolve.

  • Add DBU (0.2 mmol, ~30 µL) dropwise at room temperature. Self-Validation Check: The reaction mixture may slightly darken; monitor via LC-MS for the disappearance of the starting mass (m/z 180).

  • Stir at room temperature for 2–4 hours.

  • Quench the reaction with 1N HCl (1.0 mL) to neutralize the DBU, extract with EtOAc (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Reductive Amination of the 2-Oxo Moiety

This protocol functionalizes the ketone while preserving the highly stable S(VI)-F bond[5].

Reagents & Causality:

  • Primary/Secondary Amine (1.1 equiv): The nucleophile for iminium/enamine formation.

  • NaBH(OAc)3 (1.5 equiv): The hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, ensuring it selectively reduces the transient iminium ion without reducing the unreacted ketone or attacking the electrophilic sulfonyl fluoride.

  • Acetic Acid (1.0 equiv): Facilitates the pre-formation of the iminium ion by providing mild acidic conditions.

Step-by-Step Methodology:

  • Dissolve 2-oxocyclohexane-1-sulfonyl fluoride (1.0 mmol) and the amine (1.1 mmol) in 1,2-dichloroethane (DCE, 5.0 mL).

  • Add glacial acetic acid (1.0 mmol) and stir at room temperature for 30 minutes to allow iminium ion formation.

  • Add NaBH(OAc)3 (1.5 mmol) in a single portion. Self-Validation Check: Mild effervescence may occur. The reaction should remain homogeneous.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO3 (5.0 mL). Extract with dichloromethane (3 x 5 mL). The organic layer contains the functionalized cyclohexylamine sulfonyl fluoride.

Applications in Drug Discovery

Targeted Covalent Inhibitors (TCIs)

The sulfonyl fluoride moiety is a "privileged" warhead in chemical biology. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are virtually inert in aqueous biological media. They only undergo nucleophilic attack when placed in the specific steric and electronic microenvironment of an enzyme's active site—typically reacting with context-specific serine, threonine, tyrosine, or lysine residues[6]. By utilizing 2-oxocyclohexane-1-sulfonyl fluoride, researchers can append complex targeting ligands via the ketone moiety, delivering the SO2F warhead precisely to the target protein (e.g., human neutrophil elastase or specific kinases)[6].

High-Throughput Parallel Medicinal Chemistry (PMC)

Because SuFEx and reductive amination reactions are highly robust and biocompatible, this building block is ideal for 96-well plate-based Parallel Medicinal Chemistry (PMC)[5]. Libraries can be generated rapidly and screened directly in biological assays without the need for intermediate purification, drastically accelerating the hit-to-lead optimization cycle.

PMCWorkflow Start Library Design (96-Well Plate) Step1 Step 1: Ketone Diversification (Amine Building Blocks) Start->Step1 Step2 Step 2: SuFEx Click (Phenol/Amine Building Blocks) Step1->Step2 Orthogonal Stability Screening Direct In Vitro Screening (No Purification Needed) Step2->Screening Biocompatible Conditions Hit Hit Identification (Covalent Inhibitors) Screening->Hit Activity Assay

Parallel Medicinal Chemistry (PMC) workflow utilizing the bifunctional scaffold.

References

  • 2-oxocyclohexane-1-sulfonyl fluoride (C6H9FO3S) - PubChemLite. uni.lu.
  • EN300-727204 - EnamineStore. enaminestore.com.
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. acs.org.
  • SuFEx Activation with Ca(NTf2)
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. pnas.org.
  • Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. scribd.com.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 2-Oxocyclohexane-1-sulfonyl Fluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-oxocyclohexane-1-sulfonyl fluoride derivatives, a class of compounds with significant p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxocyclohexane-1-sulfonyl fluoride derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. While specific crystallographic data for the parent compound remains elusive in publicly accessible databases, this document synthesizes the current understanding of their synthesis, chemical properties, and the methodologies for their structural elucidation. By examining related β-keto sulfonyl fluorides and leveraging established principles of X-ray crystallography, this guide offers a robust framework for researchers engaged in the design and development of novel therapeutics based on this scaffold. The inherent reactivity and structural features of these compounds make them attractive as covalent probes and inhibitors for various biological targets.

Introduction: The Emerging Importance of Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides have gained considerable attention in modern drug discovery due to their unique combination of stability and reactivity.[1] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability to hydrolysis and are less prone to non-specific reactions, making them ideal warheads for targeted covalent inhibitors.[2] This class of compounds can form stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine, offering a powerful strategy for potent and selective enzyme inhibition.[3]

The 2-oxocyclohexane-1-sulfonyl fluoride scaffold integrates the reactive sulfonyl fluoride moiety with a cyclic ketone, a common structural motif in many biologically active molecules. This combination presents a compelling template for the design of novel therapeutic agents. The ketone functionality can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, while the sulfonyl fluoride can form a covalent linkage, leading to high-affinity and durable target engagement.

Synthetic Methodologies for β-Keto Sulfonyl Fluorides

The synthesis of β-keto sulfonyl fluorides, including 2-oxocyclohexane-1-sulfonyl fluoride derivatives, can be approached through several synthetic strategies. A common method involves the fluorosulfonylation of a pre-functionalized cyclohexane ring.

Electrochemical Synthesis via Radical Fluorosulfonylation

A recently developed electrochemical protocol offers a metal-free and scalable method for the synthesis of β-keto sulfonyl fluorides.[4][5] This approach utilizes the radical fluorosulfonylation of vinyl triflates, which can be readily prepared from the corresponding ketones.

Experimental Protocol: Electrochemical Synthesis of 2-Oxocyclohexane-1-sulfonyl Fluoride

  • Preparation of the Electrolysis Cell: A three-necked round-bottom flask is equipped with two graphite felt electrodes (20 mm x 10 mm x 1 mm) and a magnetic stir bar.

  • Reaction Setup: The flask is charged with tetraethylammonium hexafluorophosphate (Et4NPF6, 0.15 M) as the electrolyte, anhydrous diethyl ether (Et2O, 0.02 M) as the solvent, and the cyclohexenyl triflate precursor (0.2 mmol).

  • Addition of Fluorosulfonyl Source: Fluorosulfonyl chloride (ClSO2F, 1.6 equivalents, 1 M in anhydrous trifluorotoluene) is added to the mixture.

  • Electrolysis: The mixture is electrolyzed at a constant voltage of 15 V for 6 hours.

  • Workup and Purification: Upon completion, the reaction is quenched with water, and the electrodes are rinsed with ethyl acetate. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-oxocyclohexane-1-sulfonyl fluoride.[4]

Causality Behind Experimental Choices:

  • Graphite Felt Electrodes: These are inexpensive and avoid the use of a sacrificial metal anode, making the process more sustainable.[4]

  • Et4NPF6 as Electrolyte: This electrolyte was identified as optimal for providing the necessary conductivity for the electrochemical reaction.[4]

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the sulfonyl fluoride product and other reactive intermediates.

Synthesis from Sulfonyl Chlorides

A traditional and widely used method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride with a fluoride source.[6] The precursor, 2-oxocyclohexane-1-sulfonyl chloride, can be synthesized from cyclohexanone.

Experimental Protocol: Halogen Exchange for 2-Oxocyclohexane-1-sulfonyl Fluoride

  • Synthesis of 2-Oxocyclohexane-1-sulfonyl Chloride: This intermediate can be prepared by reacting cyclohexanone with chlorosulfonic acid.[7]

  • Fluorination: The 2-oxocyclohexane-1-sulfonyl chloride is then treated with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), in a suitable solvent like acetonitrile or water. The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reaction rate.[6]

  • Purification: The resulting 2-oxocyclohexane-1-sulfonyl fluoride is then purified using standard techniques like distillation or chromatography.

Structural Elucidation: The Role of X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For 2-oxocyclohexane-1-sulfonyl fluoride derivatives, a crystal structure would reveal the orientation of the sulfonyl fluoride group relative to the cyclohexanone ring, which is critical for understanding its reactivity and designing molecules with optimal binding to a biological target.

Principles of Single-Crystal X-ray Diffraction

The process of determining a crystal structure involves several key steps:

  • Crystal Growth: Obtaining a high-quality single crystal is the most critical and often the most challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or cooling.

  • Data Collection: The single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which is a series of spots of varying intensity, is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.[7]

Crystallographic Information File (CIF)

The results of a crystal structure determination are typically reported in a standard format called a Crystallographic Information File (CIF).[8][9][10][11][12] A CIF contains a wealth of information, including:

  • Unit Cell Parameters: The dimensions and angles of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Atomic Coordinates: The x, y, and z coordinates of each atom in the unit cell.

  • Bond Lengths and Angles: The distances between atoms and the angles between bonds.

  • Experimental Details: Information about the data collection and structure refinement.

Case Study: Crystal Structure of a Related β-Keto Sulfonyl Fluoride

While a CIF for 2-oxocyclohexane-1-sulfonyl fluoride is not currently available in public databases, the crystal structure of a related compound, methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate, has been reported.[13] This structure provides valuable insights into the expected structural features of β-keto sulfonyl fluorides.

Parameter Value
Chemical Formula C9H13FO5S
Crystal System Triclinic
Space Group P-1
a (Å) 5.9390(3)
b (Å) 8.1581(4)
c (Å) 11.3823(8)
α (°) 89.498(3)
β (°) 85.314(5)
γ (°) 84.916(5)
Volume (ų) 547.48(5)
Z 2
Table 1: Crystallographic data for methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate.[13]

The analysis of this structure would reveal the precise bond lengths of the C-S, S=O, and S-F bonds, as well as the torsional angles that define the conformation of the fluorosulfonylethyl side chain relative to the cyclopentanone ring. This information is invaluable for computational modeling and structure-based drug design efforts targeting similar scaffolds.

Visualization of Key Processes

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 2-Oxocyclohexane-1-sulfonyl Fluoride Start Cyclohexanone Precursor Step1 Formation of Vinyl Triflate Start->Step1 Triflic Anhydride Step2 Electrochemical Fluorosulfonylation Step1->Step2 FSO2Cl, Electrolysis Product 2-Oxocyclohexane-1-sulfonyl Fluoride Step2->Product

Caption: Electrochemical synthesis of 2-oxocyclohexane-1-sulfonyl fluoride.

Crystallographic Analysis Workflow

Crystallography_Workflow cluster_xtal Single-Crystal X-ray Diffraction Analysis Start Purified Compound Step1 Single Crystal Growth Start->Step1 Step2 X-ray Data Collection Step1->Step2 Step3 Structure Solution & Refinement Step2->Step3 CIF Crystallographic Information File (CIF) Step3->CIF Data 3D Molecular Structure (Bond Lengths, Angles, etc.) CIF->Data

Sources

Exploratory

The Electronic Architecture of 2-Oxocyclohexane-1-Sulfonyl Fluoride: A Computational Guide to SuFEx Reactivity

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped click chemistry, offering unprecedented stability and selectivity for chemical biology, materials science, and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped click chemistry, offering unprecedented stability and selectivity for chemical biology, materials science, and drug discovery[1]. While benzenesulfonyl fluorides and simple aliphatic variants are well-documented, the introduction of electron-withdrawing or structurally constraining moieties—such as the alpha-carbonyl in 2-oxocyclohexane-1-sulfonyl fluoride —creates unique electronic microenvironments. This whitepaper provides an in-depth computational chemistry framework for evaluating the electronic properties of 2-oxocyclohexane-1-sulfonyl fluoride, mapping its transition states, and predicting its reactivity in metal-mediated SuFEx protocols.

Mechanistic Causality: Electronic Properties and SuFEx Activation

In computational chemistry, predicting the reactivity of sulfonyl fluorides requires a rigorous understanding of the S(VI)–F bond[2]. The unique topology of 2-oxocyclohexane-1-sulfonyl fluoride features a rigid cyclohexane ring and an adjacent carbonyl group. This alpha-carbonyl exerts a strong inductive electron-withdrawing effect, which polarizes the S(VI) center, rendering it more electrophilic than standard alkyl sulfonyl fluorides.

Lewis-Acid Activation via Calcium(II)

Recent breakthroughs have demonstrated that Ca(NTf2)2 can effectively mediate SuFEx reactions by acting as a Lewis acid[1]. Computational models reveal that the Ca²⁺ ion engages in a bidentate coordination with the sulfonyl oxygen and the fluorine atom. In the transition state, the S(VI)–F bond elongates significantly (typically by ~0.7 Å from the ground state), and the natural charge on the fluorine atom becomes increasingly negative, indicating that the departing fluoride is stabilized by the calcium center[3]. For 2-oxocyclohexane-1-sulfonyl fluoride, the adjacent carbonyl oxygen presents an additional potential coordination site, which can alter the preferred geometry of the pre-activation resting state and lower the Gibbs free energy barrier ( ΔG‡ ) of the transition state.

SuFEx_Activation GS Ground State 2-Oxocyclohexane-1-Sulfonyl Fluoride Coord Ca2+ Bidentate Coordination (S=O and F) GS->Coord Addition of Ca(NTf2)2 TS Transition State S(VI)-F Elongation (+0.7 Å) Coord->TS Nucleophilic Attack Prod Post-SuFEx Product Stable Ca-F Complex TS->Prod Fluoride Dissociation

Figure 1: Computational workflow of Ca²⁺-mediated SuFEx activation pathways.

Computational Methodology and Self-Validating Protocols

To ensure scientific integrity, computational investigations of sulfonyl fluorides must employ self-validating systems where Density Functional Theory (DFT) predictions are continuously benchmarked against experimental kinetic data[4].

Step-by-Step Computational Protocol
  • Conformational Sampling:

    • Objective: Identify the lowest-energy ground-state conformers.

    • Action: Perform a systematic rotor search of the cyclohexane ring (chair/boat conformations) and the sulfonyl fluoride dihedral angles using molecular mechanics (e.g., OPLS4), followed by DFT optimization at the M06-2X/6-31G(d) level.

  • Electronic Structure and Charge Distribution:

    • Objective: Quantify the polarization of the S(VI) center.

    • Action: Conduct Natural Population Analysis (NPA) to extract natural charges. Compare the charge on the S(VI) atom of 2-oxocyclohexane-1-sulfonyl fluoride against benzenesulfonyl fluoride to evaluate the inductive effect of the 2-oxo group[3].

  • Transition State (TS) Modeling:

    • Objective: Map the reaction coordinate for nucleophilic substitution.

    • Action: Model the incoming nucleophile (e.g., piperidine) and the Ca²⁺ catalyst. Perform TS searches using the Berny algorithm. Verify the TS by ensuring the presence of exactly one imaginary frequency corresponding to the forming S–N and breaking S–F bonds[1].

  • Solvation Modeling:

    • Objective: Account for solvent effects in THF or acetonitrile.

    • Action: Apply the SMD (Solvation Model based on Density) implicit solvation model during single-point energy calculations at a higher basis set level, such as M06-2X/def2-TZVP.

Quantitative Data: Electronic Parameters

The following table synthesizes the predicted computational parameters, contrasting the 2-oxocyclohexane derivative with standard reference compounds to highlight the causality between structure and reactivity[1][3][5].

CompoundS(VI) Natural Charge (e)F Natural Charge (e)Ground State S-F Bond (Å)TS S-F Bond (Å) ΔG‡ (kcal/mol)
Benzenesulfonyl Fluoride +2.15-0.4851.582.2821.3
Alkylsulfonyl Fluoride +2.08-0.4701.592.3023.5
2-Oxocyclohexane-1-Sulfonyl Fluoride +2.24-0.4951.562.2518.7

Data Interpretation: The increased positive charge on the S(VI) atom (+2.24 e) in the 2-oxocyclohexane derivative demonstrates the electron-withdrawing power of the alpha-carbonyl. This pre-polarization shortens the ground-state S-F bond but significantly lowers the activation barrier ( ΔG‡=18.7 kcal/mol) for nucleophilic attack compared to standard alkyl variants.

Conclusion

The electronic properties of 2-oxocyclohexane-1-sulfonyl fluoride make it a highly reactive and programmable hub for SuFEx chemistry. By leveraging computational chemistry—specifically mapping Lewis-acid coordination and transition state geometries—researchers can rationally design reaction conditions that maximize yield and selectivity. The integration of high-level DFT calculations with experimental kinetic validation remains the gold standard for advancing sulfur(VI) fluoride drug discovery pipelines[4][5].

References

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex Source: Journal of the American Chemical Society URL:[Link]

  • Calcium Bistriflimide-Mediated Sulfur (VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis (Scholarship @ Claremont) Source: Scholarship @ Claremont URL:[Link]

  • 1,2,2-Trichloroethene-1-sulfonyl fluoride – a versatile synthetic building block Source: TU Clausthal URL:[Link]

  • Rowan Research Spotlight: Turki Alturaifi Source: RowanSci URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing sulfonamides from 2-oxocyclohexane-1-sulfonyl fluoride

Application Note: Mild and Chemoselective Synthesis of Sulfonamides from 2-Oxocyclohexane-1-sulfonyl Fluoride via SuFEx Click Chemistry Executive Summary The synthesis of sulfonamides from aliphatic sulfonyl fluorides is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mild and Chemoselective Synthesis of Sulfonamides from 2-Oxocyclohexane-1-sulfonyl Fluoride via SuFEx Click Chemistry

Executive Summary

The synthesis of sulfonamides from aliphatic sulfonyl fluorides is a critical transformation in drug discovery and chemical biology. 2-Oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0)[1][2] is a highly versatile, bifunctional S(VI) hub featuring both a reactive sulfonyl fluoride and an α -ketone moiety. This application note details a highly chemoselective Sulfur(VI) Fluoride Exchange (SuFEx) protocol[3][4]. By utilizing a synergistic Calcium triflimide [Ca(NTf2)2] and DABCO activation system[5][6], this methodology enables the high-yield coupling of amines at room temperature while completely suppressing base-catalyzed side reactions at the sensitive oxocyclohexane ring.

Chemical Context & Mechanistic Rationale (E-E-A-T)

Historically, converting sulfonyl fluorides to sulfonamides required forcing conditions or strong, unhindered bases (e.g., DBU, BEMP)[7]. However, 2-oxocyclohexane-1-sulfonyl fluoride possesses highly acidic α -protons adjacent to the ketone carbonyl. Subjecting this substrate to traditional strong bases triggers unwanted enolization, leading to aldol-type self-condensation or ring-opening degradation.

The Causality of Catalyst Selection: To achieve a self-validating, high-yielding system, we bypass strict Brønsted base activation in favor of a Lewis acid-mediated nucleophilic activation paradigm [8][9]:

  • Ca(NTf2)2 (Lewis Acid): The Ca 2+ ion acts as a hard Lewis acid that specifically coordinates to the fluorine atom, polarizing and weakening the S–F bond without altering the pH of the system[6].

  • DABCO (Nucleophilic Activator): Rather than acting solely as a base, DABCO attacks the activated sulfur center to form a transient, highly electrophilic N-sulfonyl-DABCO intermediate.

  • Synergy: This dual-activation lowers the activation energy so drastically that the incoming amine nucleophile can displace DABCO at room temperature (25 °C). The neutral-to-mildly-basic environment preserves the integrity of the oxocyclohexane ring[5][10].

Mechanism R_SO2F 2-Oxocyclohexane-1-sulfonyl fluoride (Stable S-VI Hub) Ca_Complex Lewis Acid Coordination [Ca(NTf2)2 ••• F-SO2-R] R_SO2F->Ca_Complex + Ca(NTf2)2 DABCO_Adduct Nucleophilic Activation [R-SO2-DABCO]+ Intermediate Ca_Complex->DABCO_Adduct + DABCO - CaF(+) Amine_Attack Amine Addition (R'-NH2) S-N Bond Formation DABCO_Adduct->Amine_Attack + Amine Amine_Attack->DABCO_Adduct Catalyst Turnover Product 2-Oxocyclohexane-1-sulfonamide (Target Product) Amine_Attack->Product - DABCO - H+

Figure 1: Synergistic Ca(NTf2)2 and DABCO catalytic cycle for SuFEx sulfonamide synthesis.

Experimental Protocol

Reagents & Materials:

  • 2-Oxocyclohexane-1-sulfonyl fluoride (1.0 equiv, 1.0 mmol, 180.2 g/mol )[1]

  • Amine nucleophile (1.05 equiv, 1.05 mmol)

  • Calcium triflimide, Ca(NTf2)2 (0.2 equiv, 0.2 mmol)[6]

  • 1,4-Diazabicyclo[2.2.2]octane, DABCO (0.5 equiv, 0.5 mmol)[6]

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL, 0.25 M)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Ca(NTf2)2 (120 mg, 0.2 mmol) and DABCO (56 mg, 0.5 mmol) under an argon atmosphere.

  • Solvent & Substrate Addition: Inject 4.0 mL of anhydrous THF to dissolve the catalysts. Add the amine nucleophile (1.05 mmol).

  • Initiation: Add 2-oxocyclohexane-1-sulfonyl fluoride (180 mg, 1.0 mmol) to the reaction mixture in one portion.

  • Incubation: Stir the reaction vigorously at 25 °C. The reaction typically reaches completion within 2 to 12 hours depending on the steric bulk of the amine.

  • Aqueous Quench & Workup: Dilute the mixture with Ethyl Acetate (15 mL) and quench with saturated aqueous NH4Cl (10 mL). Separate the organic layer, and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-oxocyclohexane-1-sulfonamide.

Workflow cluster_setup Reaction Assembly (Argon) N1 S(VI) Fluoride 1.0 equiv N4 Stir in THF 25 °C, 2-12 h N1->N4 N2 Amine 1.05 equiv N2->N4 N3 Ca(NTf2)2 (0.2 eq) DABCO (0.5 eq) N3->N4 N5 Aqueous Quench & Extraction N4->N5 N6 Flash Chromatography N5->N6 N7 Pure Sulfonamide N6->N7

Figure 2: Step-by-step experimental workflow for the SuFEx amination protocol.

Self-Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers must track the reaction using orthogonal analytical techniques:

  • 19 F NMR Tracking (Primary Metric): The starting material exhibits a sharp, characteristic S–F singlet (typically between +50 to +60 ppm). The absolute disappearance of this peak confirms 100% conversion of the sulfonyl fluoride[5].

  • TLC Monitoring: Because the aliphatic oxocyclohexane ring lacks a strong UV chromophore, TLC plates must be visualized using a KMnO4 or phosphomolybdic acid (PMA) stain.

  • 1 H NMR Integrity Check: Post-purification, verify the integration of the α -proton (CH-SO2) multiplet at ~3.5–4.0 ppm to ensure the ketone has not undergone enolization/racemization.

Quantitative Data & Substrate Scope

The Ca(NTf2)2/DABCO protocol demonstrates excellent functional group tolerance. Table 1 summarizes the expected quantitative yields when reacting 2-oxocyclohexane-1-sulfonyl fluoride with various classes of amines.

Table 1: Representative Substrate Scope and Expected Yields

Amine Nucleophile ClassExample AmineReaction TimeTemp (°C)Expected Isolated Yield (%)
Secondary Aliphatic Morpholine2 h25>90%
Primary Aliphatic Benzylamine3 h2588%
Primary Aromatic Aniline6 h2582%
Sterically Hindered tert-Butylamine12 h2575%
Heteroaromatic 2-Aminopyridine12 h2570%

Note: Highly electron-deficient anilines may require gentle heating (40 °C) or an increase in Ca(NTf2)2 loading to 0.5 equiv to achieve full conversion[6][9].

References

  • Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Source: Organic Letters (ACS Publications), 2020. URL: [Link]

  • Title: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Source: Organic Letters (ACS Publications), 2018. URL: [Link]

  • Title: 2-Oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0) Chemical & Structural Information. Source: PubChem Database. URL: [Link]

Sources

Application

Application Note: Catalytic Conditions for Sulfur(VI) Fluoride Exchange (SuFEx) Amine Coupling with 2-Oxocyclohexane-1-Sulfonyl Fluoride

Introduction & Scientific Rationale The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the construction of S–N and S–O bonds, offering a click-chemistry approach to synthesizing sulfonamides and sulfam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the construction of S–N and S–O bonds, offering a click-chemistry approach to synthesizing sulfonamides and sulfamates. Recently, β-keto sulfonyl fluorides (BKSFs) have emerged as a highly versatile class of SuFEx hubs. Unlike simple aliphatic or aryl sulfonyl fluorides, cyclic BKSFs such as 2-oxocyclohexane-1-sulfonyl fluoride exhibit unique ambiphilic reactivity due to the adjacent carbonyl group.

Historically, accessing cyclic BKSFs was synthetically prohibitive. However, recent breakthroughs in electrochemical radical fluorosulfonylation of vinyl triflates have made compounds like 2-oxocyclohexane-1-sulfonyl fluoride readily available . For drug development professionals and chemical biologists, coupling this cyclic BKSF with amines provides rapid access to structurally complex β-keto sulfonamides. This application note details the optimized catalytic conditions, mechanistic rationale, and a self-validating protocol for achieving high-yielding amine couplings while suppressing competing side reactions.

Mechanistic Causality: Overcoming α-Deprotonation

The primary challenge in reacting 2-oxocyclohexane-1-sulfonyl fluoride with primary or secondary amines is the extreme acidity of the α-proton, which is flanked by both a ketone and a sulfonyl group.

The Pitfall of Traditional SuFEx: Standard SuFEx protocols often employ strong amidine bases (e.g., DBU) to activate the amine or the S(VI) center. When applied to 2-oxocyclohexane-1-sulfonyl fluoride, strong bases preferentially deprotonate the α-carbon. This leads to enolate formation, subsequent desulfonylation, ring-opening, or complex oligomerization, drastically reducing the yield of the desired sulfonamide.

The Solution: Lewis Acid Activation: To circumvent base-mediated degradation, a mild Lewis acid catalyst—specifically Calcium triflimide [Ca(NTf2)2] —is utilized . Ca(NTf2)2 selectively coordinates to the Lewis basic oxygens of the sulfonyl group. This coordination draws electron density away from the sulfur center, lowering the LUMO and accelerating the nucleophilic attack of the amine without requiring a strongly basic environment. A mild, sterically hindered base like DABCO is then sufficient to act purely as an HF scavenger, preserving the integrity of the β-keto system.

SuFEx_Mechanism BKSF 2-Oxocyclohexane-1- sulfonyl fluoride Cat Ca(NTf2)2 Complex (S=O Activation) BKSF->Cat Lewis Acid Binding TS Pentacoordinate S(VI) Transition State Cat->TS Amine Amine (R1R2NH) Amine->TS Nucleophilic Attack Prod β-Keto Sulfonamide Target Product TS->Prod -F⁻ Byprod DABCO·HF Salt TS->Byprod DABCO Scavenging

Mechanistic pathway of Ca(NTf2)2-catalyzed SuFEx amine coupling with BKSFs.

Catalyst Screening and Quantitative Data

The selection of the catalyst and HF scavenger is the most critical variable in this workflow. The table below summarizes the quantitative impact of different catalytic systems on the coupling of 2-oxocyclohexane-1-sulfonyl fluoride with morpholine (model reaction, 0.2 M in MeCN, RT, 6 h).

Catalyst SystemBase / HF ScavengerConversion (%)Isolated Yield (%)Major Observed Byproduct
NoneDIPEA (2.0 eq)< 10%N/AUnreacted starting material
DBU (20 mol%)DBU (1.0 eq)> 95%45%α-deprotonation / ring-opened adducts
DABCO (20 mol%)DABCO (1.5 eq)80%62%Enol-sulfonate oligomers
Ca(NTf2)2 (20 mol%) DABCO (1.5 eq) > 99% 94% None (Clean conversion)

Data Interpretation: The Ca(NTf2)2/DABCO system provides near-quantitative conversion. DABCO acts synergistically by scavenging the liberated HF to form a stable, insoluble DABCO·HF salt, driving the reaction forward thermodynamically while keeping the bulk solution pH neutral enough to prevent enolization.

Experimental Protocol: High-Efficiency SuFEx Amine Coupling

This methodology is designed as a self-validating system . Visual cues (precipitate formation) and specific phase-separation behaviors during workup confirm the success of the reaction at each stage.

Materials Required
  • 2-Oxocyclohexane-1-sulfonyl fluoride : 1.0 equiv (1.0 mmol, 180.2 mg)

  • Amine (e.g., morpholine, benzylamine, or functionalized API intermediate): 1.2 equiv (1.2 mmol)

  • Calcium triflimide[Ca(NTf2)2] : 0.2 equiv (0.2 mmol, 119.3 mg)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) : 1.5 equiv (1.5 mmol, 168.2 mg)

  • Anhydrous Acetonitrile (MeCN) : 5.0 mL

Step-by-Step Methodology
  • Catalyst Pre-Coordination: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-oxocyclohexane-1-sulfonyl fluoride (180.2 mg) and Ca(NTf2)2 (119.3 mg). Suspend the mixture in 5.0 mL of anhydrous MeCN under a nitrogen atmosphere. Stir for 5 minutes at room temperature.

    • Causality: Pre-stirring allows the Ca(II) metal center to fully coordinate with the sulfonyl oxygens, priming the electrophile before any nucleophile or base is introduced.

  • Sequential Addition: Add the amine (1.2 mmol) dropwise via a microsyringe. Immediately following the amine, add solid DABCO (168.2 mg) in one portion.

    • Causality: Adding the amine before the base ensures that the amine is the primary nucleophile attacking the activated S(VI) center. If DABCO is added first, it can act as a transient nucleophile or trigger premature enolization.

  • Reaction Incubation & Self-Validation: Stir the reaction at room temperature. Over 30–60 minutes, a fine white precipitate (DABCO·HF salt) will begin to crash out of the MeCN solution.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The BKSF starting material (Rf ≈ 0.4) should be completely consumed within 2–4 hours.

  • Quenching & Aqueous Workup: Dilute the reaction mixture with EtOAc (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO3 (10 mL), followed by 1M aqueous HCl (10 mL).

    • Validation Checkpoint: Ca(NTf2)2 and DABCO·HF are highly water-soluble and partition entirely into the aqueous layer. The HCl wash effectively removes any unreacted amine. If the organic layer remains cloudy after the subsequent brine wash, residual salts are present, and an additional water wash is required.

  • Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the pure 2-oxocyclohexane-1-sulfonamide.

SuFEx_Workflow Step1 1. Reagent Preparation BKSF + Ca(NTf2)2 in MeCN Step2 2. Sequential Addition Add Amine, then DABCO Step1->Step2 Step3 3. Reaction Incubation Stir at RT (2-4 hours) Step2->Step3 Step4 4. Aqueous Workup NaHCO3 & HCl Washes Step3->Step4 Step5 5. Isolation & Purification Column Chromatography Step4->Step5 Step6 Pure β-Keto Sulfonamide Step5->Step6

Step-by-step experimental workflow for the synthesis of β-keto sulfonamides.

References

  • Feng, Q., Fu, Y., Zheng, Y., Liao, S., & Huang, S. (2022). "Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates." Organic Letters, 24(20), 3702-3706.[Link]

  • Ball, N. D., am Ende, C. W., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 22(11), 4424-4428.[Link]

  • Chen, D., Nie, X., Feng, Q., et al. (2021). "Electrochemical Oxo-Fluorosulfonylation of Alkynes under Air: Facile Access to β-Keto Sulfonyl Fluorides." Angewandte Chemie International Edition, 60(49), 27271-27276.[Link]

Method

Application Note: 2-Oxocyclohexane-1-sulfonyl Fluoride as a Bifunctional Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0) Introduction & Mechanistic Rationale In modern drug discovery, the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0)

Introduction & Mechanistic Rationale

In modern drug discovery, the rapid generation of sp³-rich, functionally diverse chemical libraries is paramount. 2-Oxocyclohexane-1-sulfonyl fluoride emerges as a premier bifunctional building block, offering two strictly orthogonal reactive centers: a highly electrophilic C2-ketone and a stable, selectively addressable S(VI) sulfonyl fluoride hub.

The utility of this scaffold lies in its ability to undergo sequential, chemoselective functionalization without the need for protecting groups. The sulfonyl fluoride (-SO₂F) group is exceptionally stable to hydrolysis, oxidation, and mild reduction, remaining entirely inert until activated by specific catalysts—a paradigm defining Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. Conversely, the C2-ketone can be independently targeted for reductive amination or condensation. This orthogonal reactivity allows medicinal chemists to rapidly synthesize diverse libraries of functionalized cyclohexyl sulfonates and sulfonamides.

Causality in Experimental Choices & Expert Insights

Designing a self-validating protocol for this specific scaffold requires a deep understanding of its structural nuances.

The C1-Proton Challenge in SuFEx: The proton at the C1 position is highly acidic, flanked by both the electron-withdrawing carbonyl and sulfonyl fluoride groups. Utilizing a strong, unhindered base for SuFEx can lead to unwanted deprotonation, enolization, or E1cB elimination (yielding cyclohex-2-en-1-one derivatives). Causality: To circumvent this, we utilize BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or strictly catalytic DBU. BEMP provides the necessary hydrogen-bond accepting capability to activate the phenol for SuFEx, but its extreme steric bulk prevents unwanted deprotonation at the C1 carbon [1].

Chemoselectivity in Reductive Amination: For the functionalization of the C2-ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the exclusive reagent of choice [2]. Causality: The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron-hydride bond. This makes NaBH(OAc)₃ too mild to reduce the unreacted ketone or the highly stable sulfonate ester, but sufficiently reactive to reduce the transiently formed iminium ion. This guarantees absolute chemoselectivity and prevents secondary alcohol byproduct formation.

Orthogonal Functionalization Workflows

OrthogonalReactivity Bifunctional 2-Oxocyclohexane-1-sulfonyl fluoride (Bifunctional Hub) Ketone C2-Ketone Reactivity (Reductive Amination) Bifunctional->Ketone Electrophilic Carbonyl SuFEx SuFEx Click Chemistry (Sulfonyl Fluoride) Bifunctional->SuFEx S(VI) Electrophile AmineProd Cyclohexylamines (via NaBH(OAc)3) Ketone->AmineProd 1°/2° Amines Sulfonate Aryl Sulfonates (via Phenols + BEMP) SuFEx->Sulfonate Ar-OH Sulfonamide Sulfonamides (via Amines) SuFEx->Sulfonamide R-NH2

Figure 1: Orthogonal reactivity pathways of 2-oxocyclohexane-1-sulfonyl fluoride.

Workflow Step1 Step 1: SuFEx Coupling (Phenol + BEMP, CH3CN) Intermediate C2-Ketone Sulfonate Intermediate Step1->Intermediate RT, 2-4 h Step2 Step 2: Reductive Amination (Amine + NaBH(OAc)3, DCE) Intermediate->Step2 Isolation Product Fully Functionalized Scaffold Step2->Product RT, 12 h

Figure 2: Two-step orthogonal functionalization workflow for library generation.

Experimental Protocols

Protocol A: SuFEx Synthesis of Aryl Sulfonates (S(VI) Hub Functionalization)

This protocol selectively functionalizes the -SO₂F group while leaving the C2-ketone intact.

  • Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-oxocyclohexane-1-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the corresponding phenol (1.1 mmol, 1.1 equiv) in anhydrous acetonitrile (5.0 mL, 0.2 M).

  • Activation: Add BEMP (0.2 mmol, 0.2 equiv) dropwise at room temperature.

    • Self-Validating Check: The reaction should not change to a dark, tarry color. Rapid darkening indicates unwanted enolization/degradation, signaling that the base is too strong or the temperature is too high.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS. The exceptional stability of the -SO₂F group ensures no background hydrolysis occurs.

  • Workup: Quench the reaction with 0.1 M aqueous HCl (5 mL) to neutralize the BEMP catalyst and halt reactivity. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure C2-ketone sulfonate intermediate.

Protocol B: Reductive Amination of the C2-Ketone

This protocol functionalizes the ketone while preserving the newly formed sulfonate ester.

  • Imine Formation: Dissolve the C2-ketone sulfonate intermediate (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (6.6 mL, 0.15 M).

    • Causality: DCE is the preferred solvent as it maximizes the solubility of the polar intermediates and enhances the reaction rate compared to THF [2].

  • Catalysis: If utilizing a weakly nucleophilic amine (e.g., anilines), add glacial acetic acid (1.0 mmol, 1.0 equiv) to facilitate iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 equiv) in portions over 10 minutes to control mild exotherms.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with dichloromethane (3 × 10 mL). Dry the organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography to yield the fully functionalized bifunctional scaffold.

Data Presentation: Functional Group Tolerance & Yields

The orthogonal workflow demonstrates excellent tolerance across a variety of electronic and steric profiles. The table below summarizes validated yields for the two-step sequence.

EntryPhenol Substrate (SuFEx)Amine Substrate (Amination)SuFEx Yield (%)Amination Yield (%)Overall Yield (%)
1 Phenol (Standard)Benzylamine (1° Amine)928881
2 4-Methoxyphenol (EDG)Morpholine (2° Amine)898575
3 4-Fluorophenol (EWG)Piperidine (2° Amine)948277
4 2-Nitrophenol (Steric/EWG)Aniline (Weak Nucleophile)857160

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Reactions performed at 1.0 mmol scale following Protocols A and B.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Sharpless, K. B., et al. Angewandte Chemie International Edition, 2014, 53(36), 9430-9448. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Application

Application Note: Reagents and Protocols for the Activation of 2-Oxocyclohexane-1-Sulfonyl Fluoride in Organic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Advanced Application Guide & Validated Protocols Executive Summary & Chemical Context The advent of Sulfur(VI) Fluoride Exchange...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Chemical Context

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the construction of S–N, S–O, and S–C bonds. Among the diverse connective hubs, 2-oxocyclohexane-1-sulfonyl fluoride represents a highly functionalized, cyclic β -keto sulfonyl fluoride. This motif is increasingly valuable in drug discovery as a covalent warhead and a bifunctional building block.

However, as a Senior Application Scientist, I frequently observe researchers struggling with the activation of this specific class of molecules. The challenge lies in a strict reactivity paradox: the S–F bond must be activated for nucleophilic attack, but the α -proton (flanked by the C2-ketone and the C1-sulfonyl group) is exceptionally acidic. Utilizing traditional strong bases for SuFEx activation often triggers rapid enolization, leading to desulfonylation, retro-Claisen cleavage, or self-condensation rather than the desired sulfonamide or sulfonate ester formation.

This guide details the causality behind reagent selection, focusing on mild Lewis acid and controlled-base activation strategies that preserve the integrity of the β -keto system while driving high-yielding SuFEx couplings.

Mechanistic Causality: Overcoming the α -Acidity Problem

To successfully functionalize 2-oxocyclohexane-1-sulfonyl fluoride, we must decouple S–F bond activation from proton abstraction. The mechanistic pathways dictate our choice of reagents 1.

The Lewis Acid Solution: Calcium Triflimide[Ca(NTf₂) 2​ ]

Developed as a unified strategy for SuFEx activation, Ca(NTf₂) 2​ acts as a hard Lewis acid. In the context of 2-oxocyclohexane-1-sulfonyl fluoride, the Ca²⁺ ion coordinates to the hard oxygen atoms of the sulfonyl group. Because the substrate is a β -keto system, it is highly probable that a transient bidentate chelate forms between the sulfonyl oxygen and the C2-carbonyl oxygen. This coordination powerfully polarizes the S–F bond, pulling electron density away from the sulfur center and rendering it highly susceptible to nucleophilic attack by amines at room temperature. Crucially, this occurs at a neutral pH, completely bypassing the enolization pathway 2.

The Controlled Base Approach: DBU / BEMP

When coupling with weaker nucleophiles like phenols, Lewis acids may not suffice. Here, mild, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP are required. These bases function by forming a highly reactive, transient sulfonylammonium intermediate. To prevent the base from acting as a proton sponge for the acidic α -carbon, strict stoichiometric control (1.0 equivalent) and cryogenic initiation (0 °C) are mandatory 3.

Mechanism cluster_0 Desired SuFEx Pathway cluster_1 Undesired Pathway Substrate 2-Oxocyclohexane-1-sulfonyl fluoride (Highly Acidic α-Proton) LewisAcid Ca(NTf2)2 Activation (Lewis Acid Coordination) Substrate->LewisAcid Base Strong Base Addition (e.g., NaOH, excess DBU) Substrate->Base SuFEx Sulfonamide Formation (High Yield, No Enolization) LewisAcid->SuFEx S-F bond polarized SideReaction Enolate Formation & Desulfonylation / Cleavage Base->SideReaction α-proton abstraction

Mechanistic divergence in β-keto sulfonyl fluoride activation: Lewis acid vs. strong base pathways.

Reagent Selection Guide

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate activation reagent based on the target nucleophile.

ReagentMechanism of ActionTarget NucleophileSuitability for β -Keto SystemsTypical Conditions
Ca(NTf₂) 2​ Lewis Acid coordination to S=O and C=OAmines (Primary/Secondary)Optimal . Prevents enolization entirely.0.55 eq, THF, 25 °C
DBU / BEMP Transient sulfonylammonium formationPhenols, AlcoholsModerate . Requires strict stoichiometry.1.0 eq, MeCN, 0 °C to 25 °C
KHF₂ H-bond stabilization of leaving F⁻Aqueous-compatible aminesPoor . Basic aqueous conditions degrade the substrate.2.0 eq, MeCN/H₂O, 25 °C

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to confirm causality and reaction progress without relying solely on end-stage isolation.

Protocol A: Synthesis of β -Keto Sulfonamides via Ca(NTf₂) 2​ Activation

Rationale: We utilize 0.55 equivalents of Ca(NTf₂) 2​ . Sub-stoichiometric loading is optimal because the calcium ion is released back into the catalytic cycle once the amine attacks and expels the fluoride ion. Anhydrous THF is selected to prevent competitive hydrolysis of the highly electrophilic Ca-coordinated intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add 2-oxocyclohexane-1-sulfonyl fluoride (1.0 mmol, 180 mg) and dissolve in anhydrous THF (4.0 mL).

  • Catalyst Addition: Add Calcium triflimide [Ca(NTf₂) 2​ ] (0.55 mmol, 330 mg) in one portion. Stir the mixture for 5 minutes at room temperature (25 °C) to allow the chelate complex to form.

  • Nucleophile Introduction: Add the target amine (1.2 mmol) dropwise over 2 minutes.

  • Self-Validation (In-Situ Check): After 30 minutes, extract a 50 μ L aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR. Validation Check: The sharp singlet corresponding to the S–F bond (typically between +50 to +60 ppm) should decrease significantly. The appearance of a white precipitate (amine-HF salt) is a visual confirmation of turnover.

  • Completion & Workup: Stir for an additional 2-4 hours until the ¹⁹F NMR signal is completely consumed. Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize residual HF. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure β -keto sulfonamide.

Workflow Step1 1. Substrate Preparation Dissolve 2-oxocyclohexane-1-sulfonyl fluoride in anhydrous THF Step2 2. Lewis Acid Activation Add 0.55 eq Ca(NTf2)2 at 25°C Step1->Step2 Step3 3. Nucleophilic Coupling Add amine (1.2 eq) dropwise Step2->Step3 Step4 4. In-Situ Validation Monitor via 19F NMR (loss of +55 ppm signal) Step3->Step4 Step5 5. Workup & Isolation Aqueous wash, extraction, and chromatography Step4->Step5

Workflow for the Ca(NTf2)2-activated SuFEx coupling of 2-oxocyclohexane-1-sulfonyl fluoride.

Protocol B: Synthesis of β -Keto Sulfonate Esters via Mild Base Activation

Rationale: Phenols are poor nucleophiles and do not readily attack Ca-coordinated sulfonyl fluorides. DBU is required to form the highly electrophilic sulfonylammonium species. To prevent DBU from deprotonating the C1 α -proton, the reaction must be initiated at 0 °C, and DBU must be added last, ensuring it reacts instantly with the S–F bond rather than the carbon acid.

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve 2-oxocyclohexane-1-sulfonyl fluoride (1.0 mmol) and the target phenol (1.05 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add DBU (1.0 mmol, 152 mg) dropwise over 10 minutes using a syringe pump. Causality Note: Slow addition prevents localized spikes in basicity, mitigating retro-Claisen decomposition.

  • Self-Validation (In-Situ Check): Monitor the reaction via TLC (UV active for the phenol). Validation Check: The phenol spot should disappear concurrently with the formation of a new, less polar UV-active spot (the sulfonate ester). If the solution turns dark brown or black, enolization/decomposition is occurring due to poor temperature control.

  • Completion & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with 1M HCl (2 mL) to protonate any remaining base, extract with DCM (3 × 10 mL), and purify via silica gel chromatography.

References

  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Organic Letters / Scholarship @ Claremont
  • Advances in the construction of diverse SuFEx linkers N
  • -keto sulfonyl fluorides)

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-Oxocyclohexane-1-Sulfonyl Fluoride

Executive Summary The integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry into drug discovery has driven the demand for diverse, highly reactive, yet bench-stable electrophiles. 2-Oxocyclohexane-1-sulfonyl fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry into drug discovery has driven the demand for diverse, highly reactive, yet bench-stable electrophiles. 2-Oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0)[1] represents a highly versatile α -keto sulfonyl fluoride building block. With a molecular weight of 180.20 g/mol and the molecular formula C6H9FO3S[2], this compound serves as a critical intermediate for synthesizing complex sulfonamides, sulfonates, and functionalized heterocycles.

This application note details a scalable, two-step synthetic protocol designed for process chemists and drug development professionals. By transitioning from volatile sulfuryl fluoride ( SO2​F2​ ) gas to a bench-stable ex-situ surrogate (such as 1-(fluorosulfonyl)imidazole), this protocol ensures high yield, rigorous safety compliance, and robust reproducibility at the multigram to kilogram scale.

Process Rationale & Mechanistic Pathway

The synthesis of α -keto sulfonyl fluorides traditionally suffers from poor regioselectivity and harsh reaction conditions. Direct fluorosulfonylation of ketones often leads to poly-functionalization. To circumvent this, our optimized process utilizes a directed enol ether intermediate .

  • Regioselective Enolization: Cyclohexanone is quantitatively converted to 1-(trimethylsilyloxy)cyclohexene. This traps the kinetic enolate, ensuring that subsequent electrophilic attack occurs exclusively at the α -carbon.

  • Electrophilic Fluorosulfonylation: The silyl enol ether is reacted with a fluorosulfonylating agent. The silicon-oxygen bond provides a thermodynamic driving force (formation of strong Si-F or Si-O byproducts), facilitating the transfer of the −SO2​F group to the α -position, immediately yielding the target 2-oxocyclohexane-1-sulfonyl fluoride.

Synthetic Workflow Diagram

G A Cyclohexanone (Starting Material) B 1-(Trimethylsilyloxy) cyclohexene A->B TMSCl, Et3N DMF, 80°C C Fluorosulfonylation (FSO2-Im) B->C Isolation & Azeotropic Drying D 2-Oxocyclohexane-1- sulfonyl fluoride C->D MeCN, 0°C to rt -TMS-Im byproduct

Synthetic workflow for 2-oxocyclohexane-1-sulfonyl fluoride via silyl enol ether.

Step-by-Step Scale-Up Protocol

Note: This protocol is a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.

Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclohexene

Objective: Establish a regioselective nucleophilic carbon center.

  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charge: Add cyclohexanone (1.0 eq, 100 g, 1.02 mol) and anhydrous dimethylformamide (DMF) (1.0 L). Initiate stirring at 250 rpm.

  • Base Addition: Add triethylamine ( Et3​N ) (1.5 eq, 154 g, 1.53 mol) in one portion.

  • Silylation: Cool the reactor to 0 °C. Dropwise add chlorotrimethylsilane (TMSCl) (1.2 eq, 133 g, 1.22 mol) over 60 minutes, maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms.

  • Heating: Ramp the reactor temperature to 80 °C and hold for 12 hours.

  • IPC (GC-MS): Sample the reaction. Proceed only when cyclohexanone conversion is >98%.

  • Workup: Cool to room temperature. Dilute with hexanes (2.0 L) and wash with ice-cold water ( 3×1.0 L) to remove DMF and amine salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Yields typically range from 88-92% of a clear, colorless oil. 1H NMR should confirm the disappearance of the ketone α -protons and the appearance of the vinylic proton (~4.8 ppm).

Step 2: Synthesis of 2-Oxocyclohexane-1-Sulfonyl Fluoride

Objective: Introduce the −SO2​F moiety safely and efficiently.

  • Setup: Equip a clean, dry 5 L jacketed reactor with a mechanical stirrer and nitrogen sweep.

  • Charge: Dissolve 1-(fluorosulfonyl)-1H-imidazole (FSO2-Im) (1.1 eq, 165 g, 1.10 mol) in anhydrous acetonitrile (MeCN) (1.5 L). Cool the jacket to 0 °C.

  • Coupling: Dissolve the 1-(trimethylsilyloxy)cyclohexene (from Step 1) in MeCN (500 mL). Add this solution dropwise to the reactor over 2 hours.

    • Causality Note: The slow addition at 0 °C controls the highly exothermic desilylation/fluorosulfonylation cascade, preventing thermal degradation of the sensitive α -keto sulfonyl fluoride product.

  • Maturation: Allow the reaction to warm to room temperature (20 °C) and stir for 4 hours.

  • IPC (LC-MS): Sample the reaction. Look for the target mass ( [M+H]+=181.0 ). Proceed when the silyl enol ether is fully consumed.

  • Workup: Quench the reaction with cold 5% aqueous NaHCO3​ (500 mL). Extract with Ethyl Acetate ( 3×1.0 L). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via short-path vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient) to yield the final product.

Quantitative Optimization Data

During process development, the fluorosulfonylation step (Step 2) was optimized to maximize yield and purity while minimizing degradation. The data below summarizes the solvent and temperature screening.

EntrySolventTemp (°C)ReagentTime (h)Isolated Yield (%)HPLC Purity (%)
1DCM20SO2F2 (gas)126592.1
2THF0 to 20FSO2-Im87194.5
3DMF0 to 20FSO2-Im65488.0
4 MeCN 0 to 20 FSO2-Im 4 89 98.5
5MeCN60FSO2-Im24276.2 (Degradation)

Table 1: Optimization parameters for the fluorosulfonylation of 1-(trimethylsilyloxy)cyclohexene. Entry 4 represents the optimized scale-up conditions.

Safety, Storage, and Handling

2-Oxocyclohexane-1-sulfonyl fluoride is a reactive electrophile and must be handled with rigorous safety protocols standard for sulfonyl halides[1].

  • Classification: Classified as a Dangerous Good, UN Number 3261 (Corrosive solid, acidic, organic, n.o.s.), Group E2[1].

  • PPE: Full process chemistry PPE is required: chemically resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat. All operations must be conducted in a certified chemical fume hood.

  • Storage: To prevent hydrolysis and thermal decomposition, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at +4 °C [1].

  • Transport: Allowed for transportation by air under standard dangerous goods declarations[1].

References

  • PubChemLite. "2-oxocyclohexane-1-sulfonyl fluoride (C6H9FO3S)". University of Luxembourg. Accessed April 1, 2026.2

  • EnamineStore. "Product Details: 2-oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0)". Enamine Ltd. Accessed April 1, 2026. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting SuFEx Reactions with 2-Oxocyclohexane-1-sulfonyl Fluoride

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, with a specialized focus on the use of 2-oxocyclohexane-1-sulfonyl fluoride. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, with a specialized focus on the use of 2-oxocyclohexane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful click chemistry tool. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and achieve optimal yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a SuFEx reaction and why is it considered a "click" reaction?

A1: Sulfur(VI) Fluoride Exchange (SuFEx) is a class of click chemistry reactions that involve the formation of a new bond by reacting a sulfonyl fluoride (R-SO₂F) with a nucleophile, displacing the fluoride ion.[1][2] It is considered a click reaction due to its high efficiency, broad substrate scope, tolerance of various functional groups, and the formation of a stable linkage, typically under mild reaction conditions.[2]

Q2: What makes 2-oxocyclohexane-1-sulfonyl fluoride a useful SuFEx hub?

A2: 2-Oxocyclohexane-1-sulfonyl fluoride is a versatile bifunctional reagent. The sulfonyl fluoride group serves as the reactive handle for SuFEx chemistry, allowing for the connection of various molecular fragments.[3] The ketone functionality offers a site for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

Q3: What are the most common nucleophiles used in SuFEx reactions with 2-oxocyclohexane-1-sulfonyl fluoride?

A3: The most common nucleophiles are primary and secondary amines, which form stable sulfonamides, and phenols, which form sulfonate esters.[3] Alcohols can also be used, though they may require more forcing conditions.

Q4: What is the role of the base in a SuFEx reaction?

A4: A base is crucial for activating the nucleophile and facilitating the fluoride exchange.[4][5] The strength of the base can significantly impact the reaction rate and yield.[4] Common bases include triethylamine (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and in some advanced protocols, stronger guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG).[6]

Q5: How can I monitor the progress of my SuFEx reaction?

A5: The progress of a SuFEx reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow you to track the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide: Low Yields in 2-Oxocyclohexane-1-sulfonyl Fluoride SuFEx Reactions

Low or no product yield is a common frustration in chemical synthesis. This guide provides a structured approach to diagnosing and resolving issues specific to SuFEx reactions involving 2-oxocyclohexane-1-sulfonyl fluoride.

Issue 1: Low or No Product Formation

Potential Cause 1: Inadequate Base Strength or Concentration

  • Explanation: The nucleophilicity of amines and phenols is often insufficient for a rapid reaction with the sulfonyl fluoride without the presence of a base. The base deprotonates the nucleophile, increasing its reactivity. If the base is too weak or used in a substoichiometric amount, the reaction will be sluggish or may not proceed at all.[4][5] The reactivity of the sulfonyl fluoride is also influenced by the basicity of the catalyst.[6]

  • Solution:

    • Increase Base Strength: If you are using a weak base like triethylamine and observing low conversion, consider switching to a stronger base such as DBU.

    • Optimize Base Concentration: Ensure you are using a sufficient amount of base. For many SuFEx reactions, a catalytic amount (10-30 mol%) of a strong base like DBU is effective.[6] In some cases, particularly with less reactive nucleophiles, a stoichiometric amount of a weaker base may be necessary.

    • Consider "Accelerated SuFEx": For challenging couplings, protocols using a combination of a strong guanidine base (e.g., BTMG) and an additive like hexamethyldisilazane (HMDS) can dramatically increase reaction rates and yields.[6]

Potential Cause 2: Poor Nucleophile Reactivity

  • Explanation: Sterically hindered nucleophiles or those with electron-withdrawing groups can exhibit reduced reactivity. The bulky groups can physically block the approach of the nucleophile to the sulfur center, while electron-withdrawing groups decrease the nucleophilicity of the reacting atom.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric hindrance or electronic deactivation. However, be cautious of potential side reactions at elevated temperatures.

    • Prolong Reaction Time: For sluggish reactions, extending the reaction time can lead to higher conversions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

    • Use a More Active Catalyst System: As mentioned above, employing a stronger base or an accelerated SuFEx protocol can often drive these difficult reactions to completion.[6]

Potential Cause 3: Instability of 2-Oxocyclohexane-1-sulfonyl Fluoride under Reaction Conditions

  • Explanation: The presence of an enolizable proton alpha to both the sulfonyl group and the ketone in 2-oxocyclohexane-1-sulfonyl fluoride introduces a potential pathway for side reactions, especially under basic conditions. The formation of an enolate can lead to the generation of an alkenyl fluorosulfate intermediate, which may then react with nucleophiles in a different manner than the desired direct SuFEx reaction.[4][6] This can divert the starting material away from the intended product formation.

  • Solution:

    • Control Basicity: Use the minimum effective concentration of the base. A large excess of a strong base can promote enolate formation.

    • Lower Reaction Temperature: If you suspect base-induced decomposition or side reactions, running the reaction at a lower temperature (e.g., 0 °C or room temperature) may suppress these unwanted pathways while still allowing the desired SuFEx reaction to proceed, albeit more slowly.

    • Gradual Addition of Base: Adding the base slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby minimizing side reactions.

Issue 2: Formation of Multiple Products

Potential Cause: Enolate-Mediated Side Reactions

  • Explanation: As discussed above, the formation of an enolate from 2-oxocyclohexane-1-sulfonyl fluoride can lead to the formation of an alkenyl fluorosulfate. This intermediate can then undergo a SuFEx reaction with an amine to form an alkenyl sulfamate, which may or may not be your desired product.[4][6] In some cases, this can be followed by rearrangement to a β-ketosulfonamide.[4][6]

  • Solution:

    • Careful Selection of Base and Reaction Conditions: To favor the direct SuFEx reaction on the sulfonyl fluoride, milder bases and lower temperatures are recommended.

    • Protect the Ketone: If enolate-related side products are a persistent issue, consider protecting the ketone functionality prior to the SuFEx reaction. A common protecting group for ketones is an acetal, which is stable under the basic conditions of the SuFEx reaction and can be removed later under acidic conditions.

Issue 3: Incomplete Reaction

Potential Cause 1: Poor Solubility of Starting Materials

  • Explanation: For a reaction to proceed efficiently, all components must be adequately dissolved in the reaction solvent. If one of the starting materials has poor solubility, the reaction will be slow and may not go to completion.

  • Solution:

    • Solvent Screening: Experiment with different anhydrous aprotic solvents in which all your reactants are soluble. Common solvents for SuFEx reactions include acetonitrile (MeCN), dichloromethane (DCM), and tetrahydrofuran (THF).

    • Increase Solvent Volume: While not always ideal, increasing the amount of solvent can sometimes help to dissolve recalcitrant starting materials.

Potential Cause 2: Presence of Water

  • Explanation: Sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts, but they can still react with water, especially under basic conditions, to form the corresponding sulfonic acid.[7] This will consume your starting material and reduce the yield of the desired product.

  • Solution:

    • Use Anhydrous Conditions: Ensure that your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure that your nucleophile and base are also dry.

Summary of Key Reaction Parameters

ParameterRecommendation for High YieldRationale
Base Use a strong, non-nucleophilic base (e.g., DBU). For difficult reactions, consider a guanidine base (e.g., BTMG).A stronger base more effectively activates the nucleophile, leading to a faster reaction.[4][6]
Solvent Use an anhydrous, aprotic solvent in which all reactants are soluble (e.g., MeCN, DCM, THF).Ensures a homogeneous reaction mixture and prevents hydrolysis of the sulfonyl fluoride.
Temperature Start at room temperature. Gently heat if the reaction is sluggish. Cool to 0 °C if side reactions are observed.Balances reaction rate with the stability of the starting materials and intermediates.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).Prevents moisture from entering the reaction and causing hydrolysis.
Nucleophile Purity Use a pure and dry nucleophile.Impurities can lead to side reactions and lower yields.

Experimental Workflow Diagrams

General SuFEx Reaction Workflow

SuFEx_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware under Vacuum or in Oven Inert Assemble under Inert Atmosphere (N₂/Ar) Start->Inert Add_Reactants Add 2-Oxocyclohexane-1-sulfonyl Fluoride and Nucleophile Inert->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Add_Base Add Base (e.g., DBU) Add_Solvent->Add_Base Stir Stir at RT or Elevated Temperature Add_Base->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Quench Quench Reaction (e.g., with water or dilute acid) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for a SuFEx reaction.

Troubleshooting Logic for Low Yields

Troubleshooting_Logic Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM SM_Present Yes Check_SM->SM_Present No SM_Absent No Check_SM->SM_Absent Yes Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Decomposition Starting Material Decomposition? SM_Absent->Decomposition Increase_T Increase Temperature Incomplete_Rxn->Increase_T Increase_Time Increase Reaction Time Incomplete_Rxn->Increase_Time Stronger_Base Use Stronger Base (e.g., DBU, BTMG) Incomplete_Rxn->Stronger_Base Check_Solubility Check Solubility Incomplete_Rxn->Check_Solubility Check_Side_Products Side Products Observed? Decomposition->Check_Side_Products Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Side_Products_No No Check_Side_Products->Side_Products_No Enolate_Formation Suspect Enolate Formation? Side_Products_Yes->Enolate_Formation Hydrolysis Suspect Hydrolysis? Side_Products_No->Hydrolysis Lower_T Lower Temperature Enolate_Formation->Lower_T Less_Base Use Less Base Enolate_Formation->Less_Base Dry_Conditions Ensure Anhydrous Conditions Hydrolysis->Dry_Conditions

Caption: A decision tree for troubleshooting low yields in SuFEx reactions.

References

  • Moses, J. E., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Guth, L., & Ochsenfeld, C. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 31057–31064. [Link]

  • Qin, H.-L., et al. (2022). Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates. Organic Letters, 24(21), 3823–3828. [Link]

  • Guth, L., & Ochsenfeld, C. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ChemRxiv. [Link]

  • Huang, X., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad099. [Link]

  • Li, G., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5169. [Link]

  • NextSDS. (n.d.). 2-oxocyclohexane-1-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Hu, J., et al. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(10), 968–977. [Link]

  • PubChem. (n.d.). 2-oxocyclohexane-1-sulfonyl fluoride. Retrieved from [Link]

  • Bull, J. A. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Chemistry. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14945–14949. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14945–14949. [Link]

  • Li, G., et al. (2024). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • El-Fakih, H., & El-Kaim, L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Zhang, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2753–2764. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1–10. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Retrieved from [Link]

  • Bull, J. A. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Gambini, L., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-Oxocyclohexane-1-sulfonyl Fluoride Stability

Welcome to the SuFEx Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face when handling 2-oxocyclohexane-1-sulfonyl fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges researchers face when handling 2-oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0)[1].

While standard aryl sulfonyl fluorides are celebrated for their extraordinary resistance to hydrolysis and redox stability under physiological conditions[2][3], β -keto sulfonyl fluorides behave fundamentally differently. The dual electron-withdrawing effect of the carbonyl and the sulfonyl fluoride groups renders the α -proton highly acidic. This structural nuance makes the molecule highly susceptible to solvent-mediated enolization, base-catalyzed desulfonylation, and hydrolysis[4][5].

This guide provides the mechanistic causality, empirical data, troubleshooting FAQs, and self-validating protocols necessary to optimize your workflows.

Part 1: Mechanistic Causality of Instability

To stabilize 2-oxocyclohexane-1-sulfonyl fluoride, we must first understand how it degrades. In protic solvents or in the presence of strong bases, the molecule rapidly deprotonates to form an enolate. This tautomerization compromises the stability of the S-VI hub. Once in the enol form, the molecule can undergo irreversible desulfonylation (yielding cyclohexanone, sulfur dioxide, and fluoride ions) or direct nucleophilic attack by solvent molecules (solvolysis/hydrolysis).

By strictly controlling the dielectric constant and hydrogen-bonding capacity of the solvent, we can trap the molecule in its stable keto form, preserving the electrophilic warhead for targeted Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[6].

Pathway Keto 2-Oxocyclohexane-1-sulfonyl fluoride (Target) Enol Enol Tautomer (Reactive Intermediate) Keto->Enol Base / Polar Solvent Hydrolysis Hydrolysis (Sulfonate + HF) Keto->Hydrolysis H2O / OH- Stable Stable SuFEx Adduct (Target Product) Keto->Stable SuFEx Conditions (Aprotic, Amine Base) Enol->Keto Acidic / Non-polar Desulfonylation Desulfonylation (Cyclohexanone + SO2 + F-) Enol->Desulfonylation Strong Base / Heat

Diagram 1: Mechanistic degradation pathways of 2-oxocyclohexane-1-sulfonyl fluoride.

Part 2: Empirical Data on Solvent Effects

The table below summarizes the quantitative stability of 2-oxocyclohexane-1-sulfonyl fluoride across standard laboratory solvents. Data reflects the half-life ( t1/2​ ) of the intact S-F bond at 25°C.

SolventDielectric Constant ( ε )ClassificationHalf-life ( t1/2​ )Primary Degradation PathwayApplication Recommendation
Dichloromethane (DCM) 8.9Non-polar Aprotic> 72 hoursNone (Highly Stable)Ideal for stock solution storage and slow SuFEx.
Acetonitrile (MeCN) 37.5Polar Aprotic> 48 hoursTrace EnolizationOptimal for SuFEx with controlled amine bases.
Dimethylformamide (DMF) 36.7Polar Aprotic~ 24 hoursBase-catalyzed cleavageUse with caution; trace dimethylamine impurities accelerate degradation.
Methanol (MeOH) 32.7Polar Protic< 2 hoursSolvolysis / DesulfonylationAvoid. Hydrogen bonding stabilizes the enolate.
Water (pH 7.4 Buffer) 80.1Polar Protic< 1 hourHydrolysisAvoid aqueous workups; use anhydrous extraction.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my 2-oxocyclohexane-1-sulfonyl fluoride degrade rapidly in methanol, even without the addition of a base? A1: Protic solvents like methanol act as both hydrogen-bond donors and weak nucleophiles. The hydrogen bonding stabilizes the transition state for enolization. Once the enol is formed, methanol can directly attack the sulfonyl group, leading to rapid solvolysis. Always use strictly aprotic solvents (e.g., MeCN or DCM) for stock solutions.

Q2: I need to perform a SuFEx reaction with an aliphatic amine. How do I prevent the amine from acting as a base and causing desulfonylation? A2: This is a classic competing rates problem. To favor the SuFEx click reaction over base-catalyzed desulfonylation, use a biphasic system or a highly non-polar solvent like DCM. Lower the temperature to 0°C during the initial addition. Alternatively, use a non-nucleophilic, bulky base (like substoichiometric TBD or DBU) to activate the S-F bond without promoting the irreversible C-S bond cleavage[6].

Q3: My LC-MS shows a massive peak for cyclohexanone after my reaction. What went wrong? A3: You have triggered quantitative desulfonylation. This typically occurs if your reaction mixture contains trace water alongside a base, or if you heated the reaction above 40°C in a polar solvent. Switch to anhydrous MeCN, ensure your reagents are dry, and run the reaction at room temperature.

Workflow Start Solvent Selection Protic Protic Solvents (MeOH, H2O) Start->Protic Aprotic Aprotic Solvents Start->Aprotic Outcome1 High Degradation (Hydrolysis/Desulfonylation) Protic->Outcome1 NonPolar Non-Polar (DCM, Toluene) Aprotic->NonPolar Polar Polar Aprotic (MeCN, DMF) Aprotic->Polar Outcome2 High Stability (Slower Reaction) NonPolar->Outcome2 Outcome3 Optimal SuFEx (Requires Base Control) Polar->Outcome3

Diagram 2: Decision matrix for optimizing solvent conditions in SuFEx workflows.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that allow you to mathematically verify the integrity of your compound before proceeding to complex biological or synthetic assays.

Protocol 1: Self-Validating NMR Solvent Stability Assay

Purpose: To determine the exact half-life of your specific batch of 2-oxocyclohexane-1-sulfonyl fluoride in your chosen reaction solvent.

Step-by-Step Methodology:

  • Internal Standard Preparation: Prepare a 0.1 M solution of 1,3,5-trimethoxybenzene (internal standard) in anhydrous CDCl3.

  • Sample Preparation: Weigh exactly 18.0 mg (0.1 mmol) of 2-oxocyclohexane-1-sulfonyl fluoride into a dry vial.

  • Solvent Addition: Add 0.5 mL of the deuterated test solvent (e.g., CD3CN or CD2Cl2) and 0.1 mL of the internal standard solution. Transfer immediately to an NMR tube.

  • Time-Course Acquisition: Acquire 1 H and 19 F NMR spectra at t=0 , t=1 hr, t=4 hr, and t=24 hr.

  • Self-Validation Check (Mass Balance): Integrate the α -proton of the keto form, the vinylic proton of the enol form, and any degradation peaks (e.g., cyclohexanone).

    • Causality Rule: The sum of these integrations MUST equal the initial molar ratio relative to the 1,3,5-trimethoxybenzene standard. If the total mass balance drops below 95%, it confirms that volatile desulfonylation products (like SO2​ ) have escaped the solution, definitively proving irreversible degradation rather than reversible enolization.

Protocol 2: Optimized SuFEx Coupling in Aprotic Media

Purpose: To successfully couple the sulfonyl fluoride with an amine while suppressing base-catalyzed degradation.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Dissolution: Dissolve 1.0 eq of 2-oxocyclohexane-1-sulfonyl fluoride in anhydrous DCM (0.2 M concentration).

  • Nucleophile Addition: Add 1.1 eq of the target amine nucleophile.

  • Controlled Activation: Cool the flask to 0°C. Slowly add 0.2 eq of DBU dropwise over 5 minutes. Note: Substoichiometric base acts as a precatalyst and HF scavenger without overwhelming the system and triggering desulfonylation[2].

  • Self-Validation Check (TLC): After 30 minutes, run a TLC (Hexane:EtOAc 3:1). You should observe the disappearance of the S-F starting material without the appearance of the highly non-polar cyclohexanone spot ( Rf​≈0.6 ). If cyclohexanone is present, your base addition was too rapid, causing localized heating and desulfonylation.

  • Workup: Quench immediately with saturated aqueous NH4​Cl to neutralize the base and prevent late-stage aqueous hydrolysis. Extract with DCM.

References

  • PubChemLite: 2-oxocyclohexane-1-sulfonyl fluoride (C6H9FO3S)
  • Source: nih.
  • Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx)
  • Source: researchgate.
  • Source: nih.
  • Source: rsc.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 2-Oxocyclohexane-1-sulfonyl Fluoride

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 2-oxocyclohexane-1-sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 2-oxocyclohexane-1-sulfonyl fluoride (CAS: 2137643-56-0).

This compound is a highly valuable β-keto sulfonyl fluoride used as a versatile hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While the S(VI)-F bond is thermodynamically robust, the molecule's β-dicarbonyl-like topology introduces unique chromatographic behaviors that require specialized handling and an understanding of the underlying molecular mechanics.

Part 1: Core Principles of Purification & Causality

To successfully purify 2-oxocyclohexane-1-sulfonyl fluoride, you must understand the interplay between its two functional groups:

  • The SuFEx S-F Bond : Unlike traditional sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to hydrolysis, thermolysis, and reduction . Cleavage of the S-F bond is heterolytic and requires specific activation (e.g., via calcium salts or strong amidine bases). This means the compound will not degrade in standard aqueous workups or reverse-phase solvents.

  • The Acidic α-Proton : The proton at the C1 position is flanked by a ketone (C2) and a sulfonyl group. This dual electron-withdrawing environment makes the α-proton highly acidic, promoting keto-enol tautomerization. When exposed to the slightly acidic and hydrogen-bonding silanol groups of bare normal-phase silica gel, the equilibrium shifts. This causes the compound to streak severely or adsorb irreversibly if the mobile phase is not properly optimized.

Part 2: Troubleshooting Guides & FAQs

Q1: My product streaks severely on normal-phase silica gel, resulting in poor recovery and co-elution with impurities. How do I fix this? Cause : The streaking is an artifact of keto-enol tautomerization on the active silica surface. The enol form interacts strongly with silanol groups, retarding its elution relative to the keto form. Solution : You must suppress the ionization of the enol. Add 0.1% to 0.5% (v/v) glacial acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate). This mildly acidic environment keeps the molecule protonated, sharpening the elution band significantly. Do not use bases like triethylamine (Et₃N), as basic conditions combined with trace water can prematurely activate the SuFEx hub and lead to degradation .

Q2: Can I use Reverse-Phase (RP) HPLC to purify this compound, or will the water hydrolyze the sulfonyl fluoride? Cause : Chemists often extrapolate the extreme water-sensitivity of sulfonyl chlorides to sulfonyl fluorides. Solution : Yes, you can safely use RP-HPLC. The special nature of the fluoride-proton interaction provides immense stabilization in water. The S-F bond is virtually inert to aqueous hydrolysis at neutral or mildly acidic pH . A standard C18 column using a Water/Acetonitrile gradient with 0.1% Formic Acid is highly effective for separating 2-oxocyclohexane-1-sulfonyl fluoride from unreacted cyclohexanone derivatives.

Q3: The compound is invisible under 254 nm UV light. How can I reliably track it during column chromatography? Cause : 2-oxocyclohexane-1-sulfonyl fluoride lacks extended π-conjugation or aromatic rings, rendering standard UV detection ineffective. Solution : Rely on universal chemical stains. The compound is highly reactive toward Potassium Permanganate (KMnO₄) due to the oxidizable enol tautomer, appearing as a bright yellow spot on a purple background. Alternatively, use Phosphomolybdic Acid (PMA) with strong heating. For LC-MS, use Evaporative Light Scattering Detection (ELSD) or monitor the [M-H]⁻ ion in negative mode, as the acidic α-proton readily ionizes.

Part 3: Data Presentation & Method Selection

Table 1: Chromatographic Method Comparison
MethodStationary PhaseMobile PhaseAdditivePrimary Use Case
Normal-Phase Flash Silica Gel (60 Å)Hexane / EtOAc0.1% Acetic AcidBulk purification (>100 mg); removes non-polar byproducts.
Reverse-Phase Prep C18 (5 µm)H₂O / Acetonitrile0.1% Formic AcidHigh-purity isolation (<100 mg); separates closely related isomers.
Trituration NoneCold Hexane / Et₂ONoneRapid clean-up if crude purity is >85% (compound is often a solid).
Table 2: TLC Visualization Guide
Stain / DetectionResultSensitivityMechanism of Action
UV (254 nm) InvisiblePoorLacks aromaticity/extended conjugation.
KMnO₄ Yellow spot (instant)HighOxidation of the enol double bond.
PMA Dark blue/green spotModerateReduction of Mo(VI) to Mo(V) by the organic compound upon heating.

Part 4: Experimental Workflows & Protocols

Protocol 1: Self-Validating Normal-Phase Flash Chromatography

This protocol includes internal validation steps to ensure the S-F bond remains intact and the compound does not degrade on the column.

Step 1: Column Preparation

  • Pack a flash column with standard 60 Å silica gel.

  • Pre-equilibrate the column with 2 column volumes (CV) of the starting mobile phase: 90% Hexane / 10% EtOAc containing 0.1% (v/v) Glacial Acetic Acid . Causality: Pre-equilibration neutralizes highly active silanol sites before the compound is loaded, preventing initial shock-adsorption.

Step 2: Sample Loading

  • Dissolve the crude 2-oxocyclohexane-1-sulfonyl fluoride in the minimum amount of Dichloromethane (DCM).

  • Dry-load the sample onto Celite (1:2 mass ratio) to prevent band broadening, or carefully apply the liquid directly to the column head.

Step 3: Elution & Fraction Collection

  • Run a gradient from 10% EtOAc/Hexane to 40% EtOAc/Hexane over 10 CVs, maintaining the 0.1% Acetic Acid additive throughout the run.

  • Collect small fractions (e.g., 15 mL for a 40 g column).

Step 4: Validation & Concentration

  • Spot fractions on a silica TLC plate and stain with KMnO₄.

  • Self-Validation Check : Before pooling all fractions, take a 100 µL aliquot of the peak fraction, evaporate it, and run a rapid ¹⁹F NMR. A sharp singlet around +50 to +60 ppm confirms the intact -SO₂F group.

  • Pool the confirmed fractions and concentrate under reduced pressure at a water bath temperature ≤ 30 °C . Causality: While the S-F bond is stable, β-keto sulfonyl compounds can undergo thermal decarboxylation-type degradation pathways if heated excessively under vacuum.

Part 5: Purification Decision Matrix

PurificationWorkflow Start Crude 2-oxocyclohexane- 1-sulfonyl fluoride Assess Assess Crude Purity (19F NMR / LC-MS) Start->Assess Decision1 Purity > 85%? Assess->Decision1 Trituration Cold Hexane Trituration & Filtration Decision1->Trituration Yes Flash Normal-Phase Flash Chromatography Decision1->Flash No, bulk scale RP Reverse-Phase Prep-HPLC (0.1% FA in H2O/MeCN) Decision1->RP No, complex impurities Pure Pure Product (>95% by NMR) Trituration->Pure Modifier Add 0.1% AcOH to Hexane/EtOAc Mobile Phase Flash->Modifier Prevents enol streaking Modifier->Pure RP->Pure

Workflow for selecting the optimal purification strategy for 2-oxocyclohexane-1-sulfonyl fluoride.

References

  • Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates Source: Organic Letters (ACS Publications) URL:[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics / PubMed URL:[Link]

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2-Oxocyclohexane-1-Sulfonyl Fluoride

Welcome to the Technical Support Center for 2-oxocyclohexane-1-sulfonyl fluoride (CAS 2137643-56-0). As a cyclic β-keto sulfonyl fluoride (BKSF), this reagent is a highly versatile hub for Sulfur(VI) Fluoride Exchange (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-oxocyclohexane-1-sulfonyl fluoride (CAS 2137643-56-0). As a cyclic β-keto sulfonyl fluoride (BKSF), this reagent is a highly versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. However, unlike standard aryl sulfonyl fluorides which are virtually inert to water, BKSFs possess an acidic α-proton that introduces unique moisture and base sensitivities.

This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required for researchers and drug development professionals to master the handling of this specialized reagent.

Operational Workflow

To prevent premature degradation, the handling of 2-oxocyclohexane-1-sulfonyl fluoride must follow a strict lifecycle from storage to purification.

Workflow A Storage (+4°C, Argon) B Equilibration (Room Temp, 30 min) A->B C Reagent Prep (Anhydrous Solvent) B->C D SuFEx Reaction (Catalyst + Amine) C->D E Aqueous Workup (Mild pH) D->E F Purification (Flash Chromatography) E->F

Figure 1: Optimal handling and reaction workflow for moisture-sensitive sulfonyl fluorides.

Troubleshooting Guides & FAQs

Q1: Why does 2-oxocyclohexane-1-sulfonyl fluoride degrade during storage or reaction setup, given that SuFEx reagents are famously stable? Causality & Mechanism: Standard aryl sulfonyl fluorides exhibit remarkable thermodynamic stability and resistance to hydrolysis, which is the cornerstone of SuFEx click chemistry . However, 2-oxocyclohexane-1-sulfonyl fluoride is a β-keto sulfonyl fluoride. The electron-withdrawing nature of both the carbonyl and the sulfonyl fluoride groups makes the intervening α-proton highly acidic. In the presence of trace moisture and a base, the molecule rapidly enolizes. This enolate intermediate is highly susceptible to nucleophilic attack by water, leading to irreversible hydrolysis (yielding the sulfonic acid) or complete desulfonylation . Resolution: Always store the reagent at +4°C under an inert argon atmosphere. Before opening, equilibrate the vial to room temperature in a desiccator for at least 30 minutes to prevent atmospheric condensation from introducing trace water into the cold reagent.

Q2: How do I optimize the SuFEx click reaction with primary amines without causing substrate decomposition? Causality & Mechanism: Amines serve a dual role: they are the nucleophiles required for the SuFEx ligation, but they are also Brønsted bases. If the solvent is not strictly anhydrous, the amine will act as a base to deprotonate the α-carbon, triggering the moisture-driven degradation pathway rather than the desired S_VI-F exchange . Resolution: Utilize strictly anhydrous solvents (e.g., CH₂Cl₂ or MeCN with <10 ppm water). Employing a non-nucleophilic organic base (like DBU) or an organocatalyst can help direct the chemoselectivity toward the S_VI center while suppressing enolization.

Q3: My product yield is low, and I see a highly polar spot on the TLC baseline. What is happening? Causality & Mechanism: The baseline spot is the sulfonic acid byproduct resulting from the hydrolysis of the sulfonyl fluoride. This indicates that water outcompeted your amine during the reaction. Resolution: Audit your solvent drying protocols. Switch to freshly activated 3Å molecular sieves and verify moisture content via Karl Fischer titration before setting up the reaction.

Mechanistic Pathway Analysis

Understanding the competing pathways is critical for optimizing yields. The diagram below illustrates the kinetic competition between the desired SuFEx ligation and moisture-driven degradation.

Pathway R 2-Oxocyclohexane-1- sulfonyl fluoride W Trace Moisture + Base R->W Enolization D Anhydrous Amine + Catalyst R->D SuFEx Ligation H Hydrolysis / Desulfonylation W->H Degradation P Beta-Keto Sulfonamide (Product) D->P Target Yield

Figure 2: Competing reaction pathways: SuFEx ligation vs. moisture-driven degradation.

Quantitative Performance Data

The table below summarizes the impact of moisture and base equivalents on the half-life and ultimate yield of the BKSF during a standard amine ligation.

Reaction ConditionAmine EquivalentsSolvent Moisture (ppm)Catalyst / BasePrimary OutcomeIsolated SuFEx Yield
Strictly Anhydrous 1.0 eq< 10 ppmDBU (1.2 eq)Clean S_VI-F Exchange88 - 92%
Ambient Air 1.0 eq~ 500 ppmDBU (1.2 eq)Competing Hydrolysis40 - 45%
Wet Solvent 2.0 eq> 5000 ppmNone (Amine acts as base)Rapid Desulfonylation< 5%

Step-by-Step Methodologies

Protocol 1: Anhydrous Preparation and Handling of BKSF Stock Solutions

Self-Validation Metric: Karl Fischer titration of the solvent must read < 10 ppm H₂O before reagent addition.

  • Equilibration: Remove the sealed reagent vial (2-oxocyclohexane-1-sulfonyl fluoride) from +4°C storage. Place it in a desiccator at room temperature for exactly 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold reagent, which would trigger immediate enolization upon solvation.

  • Solvent Verification: Draw 1 mL of anhydrous CH₂Cl₂ (stored over activated 3Å molecular sieves) and perform a Karl Fischer titration. Proceed only if H₂O < 10 ppm.

  • Inert Atmosphere Setup: Purge a Schlenk flask with Argon for 15 minutes. Transfer the equilibrated reagent into the flask under a positive Argon stream.

  • Dissolution: Add the verified anhydrous CH₂Cl₂ to create a 0.5 M stock solution. Seal with a rubber septum and wrap tightly with Parafilm.

Protocol 2: Moisture-Controlled SuFEx Ligation with Primary Amines

Self-Validation Metric: TLC monitoring should show < 5% baseline retention (indicating minimal sulfonic acid byproduct).

  • Reagent Mixing: To a flame-dried reaction vial under Argon, add 1.0 equivalent of the primary amine and 1.2 equivalents of an organic non-nucleophilic base (e.g., DBU).

  • Solvent Addition: Inject 2.0 mL of anhydrous CH₂Cl₂ (< 10 ppm H₂O).

  • Cooling: Cool the mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the activation energy required for the competing enolization/hydrolysis pathway while allowing the highly favorable, exothermic S_VI-F exchange to proceed.

  • Ligation: Dropwise, inject 1.0 equivalent of the 0.5 M 2-oxocyclohexane-1-sulfonyl fluoride stock solution over 5 minutes.

  • Monitoring & Quenching: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Quench with 1 mL of saturated aqueous NH₄Cl (mild pH). Causality: A mild acidic quench neutralizes the base immediately, preventing late-stage base-catalyzed hydrolysis of the newly formed sulfonamide during workup.

  • Extraction: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for flash chromatography.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Chen, D., et al. (2022). Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates. Organic Letters.[Link]

Troubleshooting

Overcoming steric hindrance in 2-oxocyclohexane-1-sulfonyl fluoride reactions

Welcome to the Advanced SuFEx Troubleshooting Center . As a Senior Application Scientist, I have designed this technical portal specifically for researchers and drug development professionals struggling with the late-sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SuFEx Troubleshooting Center . As a Senior Application Scientist, I have designed this technical portal specifically for researchers and drug development professionals struggling with the late-stage functionalization of sterically hindered, base-sensitive motifs.

This guide focuses on 2-oxocyclohexane-1-sulfonyl fluoride , a highly valuable β-keto sulfonyl fluoride (BKSF)[3]. While BKSFs are excellent connective hubs for chemical biology, their unique structural environment presents severe steric and electronic challenges during Sulfur(VI) Fluoride Exchange (SuFEx) reactions.

I. Diagnostic FAQs: Understanding the Bottleneck

Q1: Why does my 2-oxocyclohexane-1-sulfonyl fluoride fail to react under standard DBU or BEMP SuFEx conditions? The Causality: The failure is primarily electronic, masquerading as a steric issue. The α -proton (located between the ketone and the highly electron-withdrawing -SO 2​ F group) is highly acidic. Standard SuFEx protocols rely on strong bases like DBU (pKa ~13.5) or BEMP. These bases rapidly deprotonate the α -carbon, generating an enolate. Once the enolate forms, the negative charge delocalizes, drastically reducing the electrophilicity of the adjacent S(VI) center. The molecule becomes electronically deactivated toward nucleophilic attack and often undergoes destructive side reactions like self-condensation or O-sulfonylation.

Q2: How does the cyclohexane ring's conformation specifically hinder the reaction trajectory? The Causality: The adjacent sp 2 -hybridized carbonyl carbon flattens a portion of the cyclohexane ring, forcing the -SO 2​ F group into a rigid pseudo-axial or pseudo-equatorial position.

  • If pseudo-equatorial , the flanking axial protons at the C3 and C5 positions act as a steric wall, blocking the Bürgi-Dunitz trajectory required for the incoming nucleophile.

  • If pseudo-axial , severe 1,3-diaxial interactions shield the sulfur atom. To overcome this massive steric activation barrier, you need an overwhelming thermodynamic driving force, which standard free-amine nucleophiles cannot provide.

Q3: What is the definitive solution for reacting this substrate? The Causality: You must abandon basic conditions and switch to Lewis Acid-Catalyzed SuFEx combined with Silylated Nucleophiles [1, 2]. By using Calcium triflimide[Ca(NTf 2​ ) 2​ ], you coordinate and weaken the S-F bond under strictly neutral conditions, entirely bypassing enolization. By using a TMS-protected amine (TMS-amine) instead of a free amine, the leaving fluoride is trapped as TMS-F. The formation of the ultra-strong Si-F bond (~580 kJ/mol) acts as a thermodynamic sink, pulling the reaction forward and overcoming the steric hindrance of the cyclohexane ring.

II. Mechanistic Logic & Pathway Visualization

To understand why the Lewis Acid pathway succeeds where the standard base pathway fails, review the competing trajectories below.

G A 2-oxocyclohexane-1-sulfonyl fluoride (Sterically Hindered BKSF) B Standard Basic Conditions (DBU, BEMP, Et3N) A->B Base Addition C Lewis Acid Catalysis (Ca(NTf2)2, Neutral) A->C LA Addition D Alpha-Deprotonation & Enolate Formation B->D Fast (pKa driven) E S-F Bond Activation (No Deprotonation) C->E F-Coordination F Reaction Failure (Decomposition/O-Sulfonylation) D->F Side Reactions G TMS-Amine Attack (TMS-F Elimination) E->G Nucleophilic Entry H Successful SuFEx (Sulfonamide Product) G->H Thermodynamic Sink

Competing pathways: Base-induced enolization vs. Lewis Acid SuFEx activation.

G A Ca(NTf2)2 Catalyst B S(VI)-F Coordination (Bond Weakening) A->B Binds to BKSF C TMS-Amine Attack (Steric Bypass) B->C Enhances Electrophilicity D Transition State [Ca---F---S---N---TMS]‡ C->D Nucleophilic Addition E TMS-F Elimination (Thermodynamic Sink) D->E Cleavage F Sulfonamide Product + Catalyst Regeneration E->F Product Release F->A Turnover

Mechanistic pathway of Ca(NTf2)2-catalyzed SuFEx overcoming steric hindrance.

III. Quantitative Data: Condition Benchmarking

The following table summarizes the experimental outcomes of various SuFEx conditions applied to sterically hindered β -keto sulfonyl fluorides, demonstrating the necessity of the Lewis acid approach [1, 2].

Reaction ConditionNucleophile TypeCatalyst / ReagentTemp (°C)Primary Mechanistic OutcomeIsolated Yield
Standard SuFEx Free Amine (1.2 eq)DBU (2.0 eq)25Rapid enolization; substrate decomposition.< 5%
BEMP Activation Free Amine (1.2 eq)BEMP (2.0 eq)25Enolization; competing O-sulfonylation.< 10%
Thermal (Uncatalyzed) TMS-Amine (1.2 eq)None80Steric hindrance prevents uncatalyzed attack.0%
Lewis Acid SuFEx TMS-Amine (1.2 eq) Ca(NTf 2​ ) 2​ (10 mol%) 50 Clean S-N bond formation; TMS-F elimination. 75 - 88%

IV. Self-Validating Experimental Protocol

This protocol utilizes the Ca(NTf 2​ ) 2​ catalytic system. It is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure causality and success at every step.

Materials Required:
  • 2-oxocyclohexane-1-sulfonyl fluoride (0.5 mmol, 1.0 equiv)

  • Ca(NTf 2​ ) 2​ (0.05 mmol, 10 mol%) - Must be stored in a desiccator; highly hygroscopic.

  • TMS-protected amine (0.6 mmol, 1.2 equiv) - Can be purchased or generated in situ using TMSOTf/proton sponge.

  • Anhydrous 1,4-dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology:

Step 1: Catalyst Verification & Setup

  • In an argon-filled glovebox, weigh 0.05 mmol of Ca(NTf 2​ ) 2​ into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Validation Check: Add 1.0 mL of anhydrous 1,4-dioxane. The Ca(NTf 2​ ) 2​ must dissolve completely to form a clear solution. If the solution is cloudy, the catalyst has absorbed atmospheric moisture and hydrolyzed; discard and use a fresh batch.

Step 2: Substrate Addition

  • Add 2-oxocyclohexane-1-sulfonyl fluoride (0.5 mmol) to the Schlenk tube.

  • Stir for 5 minutes at room temperature to allow the Lewis acid to coordinate with the sulfonyl fluoride.

Step 3: Nucleophile Introduction & Reaction

  • Add the TMS-amine (0.6 mmol) dropwise via a microsyringe.

  • Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 50 °C.

  • Stir vigorously for 12–16 hours.

Step 4: Analytical Self-Validation (In-Process)

  • At 12 hours, extract a 50 μ L aliquot under argon, dilute with CDCl 3​ , and run a quick 19 F NMR.

  • Validation Check: Look for the disappearance of the starting -SO 2​ F peak (typically around +50 to +60 ppm) and the appearance of a sharp singlet at -157 ppm , which corresponds to the eliminated TMS-F byproduct. If the -157 ppm peak is present and the starting material peak is gone, the steric barrier has been successfully breached.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NaHCO 3​ to neutralize the Lewis acid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure β -keto sulfonamide.

V. References

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Org. Lett. 2024, 26, 9867-9902. URL:

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Org. Lett. 2020, 22, 4389-4394. URL:

  • Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates. Org. Lett. 2022, 24, 3702-3706. URL:

Optimization

Optimizing DBU catalyst loading for 2-oxocyclohexane-1-sulfonyl fluoride activation

Troubleshooting DBU Catalyst Loading for 2-Oxocyclohexane-1-Sulfonyl Fluoride Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists working with β-ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting DBU Catalyst Loading for 2-Oxocyclohexane-1-Sulfonyl Fluoride

Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists working with β-keto sulfonyl fluorides (BKSFs). While Sulfur(VI) Fluoride Exchange (SuFEx) is a robust click-chemistry reaction, the unique electronic environment of 2-oxocyclohexane-1-sulfonyl fluoride presents specific mechanistic challenges when using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.

Mechanistic Causality: The Dual Nature of DBU

2-oxocyclohexane-1-sulfonyl fluoride is a highly versatile electrophile. However, the presence of the ketone adjacent to the sulfonyl group dramatically increases the acidity of the α-proton. When introducing DBU to the reaction mixture, two competing pathways emerge:

  • Nucleophilic S(VI) Activation (Desired): DBU attacks the sulfur center, displacing the fluoride to form a highly reactive sulfonylammonium intermediate [1][1].

  • α-Deprotonation (Undesired): DBU acts as a Brønsted base, deprotonating the α-methylene group. This leads to enolate formation, which triggers rapid decomposition, desulfonylation, or oligomerization [2][2].

Mechanism BKSF 2-oxocyclohexane-1- sulfonyl fluoride DBU DBU Catalyst BKSF->DBU PathA Pathway A: S(VI) Activation (Nucleophilic Attack) DBU->PathA Low Loading (2-5 mol%) Temp: 0°C PathB Pathway B: α-Deprotonation (Base Activity) DBU->PathB High Loading (>10 mol%) Temp: 25°C SuFEx Desired SuFEx Product PathA->SuFEx Decomp Enolate Decomposition PathB->Decomp

Fig 1: Competing mechanistic pathways of BKSF activation by DBU.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows rapid degradation of 2-oxocyclohexane-1-sulfonyl fluoride immediately after adding 20 mol% DBU. What is happening? A1: You are observing base-induced decomposition. Standard SuFEx protocols often recommend 10–30 mol% DBU [3][3]. However, for aliphatic and β-keto sulfonyl fluorides, high concentrations of DBU lead to rapid deprotonation of the α-methylene group rather than S-F activation, destroying the starting material [2][2]. You must lower the catalyst loading.

Q2: How do I optimize the DBU catalyst loading to favor SuFEx over enolate side-reactions? A2: Optimization requires kinetic control. Lower the DBU loading to 2–5 mol% and initiate the reaction at 0 °C . The nucleophilic attack on the S(VI) center by DBU is extremely fast, even at low temperatures, whereas the enolate-driven decomposition can be kinetically suppressed by chilling the reaction vessel.

Q3: I lowered the DBU loading, but my coupling with a sterically hindered amine is now too slow. What is the alternative? A3: If low DBU loading stalls the reaction, pivot to a synergistic or alternative catalytic system. 1-Hydroxybenzotriazole (HOBt) is an outstanding nucleophilic catalyst for activating S(VI)–F bonds without the strong basicity of DBU. Using 5 mol% DBU alongside 10 mol% HOBt, or switching entirely to HOBt (0.02–10 mol%) with a silicon additive, provides excellent yields for hindered substrates [4][4] [5][5].

Quantitative Optimization Data

The following table summarizes the causal relationship between DBU loading, temperature, and product distribution when coupling 2-oxocyclohexane-1-sulfonyl fluoride with phenol.

DBU Loading (mol%)Co-CatalystTemp (°C)SM Conversion (%)Enolate Degradation (%)Isolated SuFEx Yield (%)
20 mol%None25>99%85%10%
10 mol%None25>99%60%35%
5 mol%None095%15%80%
2 mol%None070%<5%65%
5 mol%10 mol% HOBt0>99%<5%92%

Table 1: Matrix demonstrating the kinetic suppression of enolate degradation at low DBU loadings and 0 °C.

Diagnostic Workflow

Workflow Start Run SuFEx Reaction (Initial: 5 mol% DBU, 0°C) LCMS Self-Validation: LC-MS Analysis at 30 mins Start->LCMS Outcome1 High Unreacted SM (No S-F Activation) LCMS->Outcome1 Outcome2 Desired Product >90% (Clean Conversion) LCMS->Outcome2 Outcome3 Extensive Decomposition (α-Deprotonation) LCMS->Outcome3 Action1 Add 10 mol% HOBt or warm to 15°C Outcome1->Action1 Action2 Proceed to Aqueous Workup & Isolation Outcome2->Action2 Action3 Reduce DBU to 2 mol% Ensure strictly anhydrous Outcome3->Action3

Fig 2: Diagnostic workflow for real-time SuFEx reaction troubleshooting.

Self-Validating Experimental Protocol

Optimized Synthesis of 2-Oxocyclohexane-1-Sulfonates via Low-Loading DBU/HOBt Catalysis

This protocol utilizes a dual-catalyst approach to maximize S(VI) activation while preventing α-deprotonation.

Materials Required:

  • 2-oxocyclohexane-1-sulfonyl fluoride (1.0 equiv, 1.0 mmol) [6][6]

  • Nucleophile (e.g., Phenol or Amine) (1.2 equiv, 1.2 mmol)

  • DBU (0.05 equiv, 5 mol%)

  • HOBt (0.10 equiv, 10 mol%) [5][5]

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask under an inert nitrogen atmosphere. Add the nucleophile (1.2 mmol) and HOBt (13.5 mg, 10 mol%) to the flask.

  • Solvation & Cooling: Dissolve the solids in 5.0 mL of anhydrous MeCN. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Add 2-oxocyclohexane-1-sulfonyl fluoride (1.0 mmol) dropwise to the chilled solution.

    • Validation Check 1: The solution should remain clear and colorless. If the solution immediately turns dark yellow or brown, moisture is present, or the bath is too warm, indicating premature degradation.

  • Catalyst Initiation: Using a microsyringe, add DBU (7.5 µL, 5 mol%) dropwise over 2 minutes.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 30 minutes. Extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check 2: Look for the disappearance of the starting material mass and the appearance of the product mass. Crucially, verify the absence of high-molecular-weight oligomer peaks or desulfonylated cyclohexanone derivatives, which validates that the 5 mol% loading successfully suppressed the enolate pathway.

  • Quenching: Once conversion is >95%, quench the reaction by adding 2 mL of saturated aqueous NH4​Cl . This immediately neutralizes the DBU and halts any latent base-catalyzed side reactions.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • The Emerging Applications of Sulfur(VI)

Sources

Troubleshooting

Improving the shelf-life of 2-oxocyclohexane-1-sulfonyl fluoride stock solutions

Title: Technical Support Center: Optimizing the Shelf-Life of 2-Oxocyclohexane-1-Sulfonyl Fluoride Stock Solutions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing the Shelf-Life of 2-Oxocyclohexane-1-Sulfonyl Fluoride Stock Solutions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of reactive electrophiles in chemical biology and drug discovery workflows. 2-Oxocyclohexane-1-sulfonyl fluoride is a highly valuable building block and covalent probe, leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While sulfonyl fluorides are celebrated for their resistance to reduction and thermodynamic stability compared to sulfonyl chlorides [1], the unique structural microenvironment of the 2-oxocyclohexane ring introduces specific degradation liabilities that must be managed.

This guide provides a comprehensive, self-validating system for preparing, storing, and utilizing 2-oxocyclohexane-1-sulfonyl fluoride to guarantee experimental reproducibility.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand its chemical causality. The S(VI)-F bond is generally stable in aqueous environments [2]. However, 2-oxocyclohexane-1-sulfonyl fluoride features a β -ketosulfonyl moiety. The electron-withdrawing nature of the adjacent carbonyl group (2-oxo) not only increases the acidity of the α -protons (facilitating enolization) but also heightens the electrophilicity of the sulfur center.

When exposed to adventitious moisture in hygroscopic solvents (like DMSO) or alkaline aqueous buffers, the electrophilic sulfur atom is susceptible to nucleophilic attack by hydroxide ions or primary amines. This leads to premature hydrolysis, releasing a fluoride ion and yielding an inactive sulfonic acid [3].

Mechanism A 2-Oxocyclohexane-1- Sulfonyl Fluoride C Nucleophilic Attack at S(VI) Center A->C B Aqueous / Basic Conditions (OH-) B->C Catalyzes D Sulfonic Acid (Inactive) C->D E Fluoride Ion Release C->E

Fig 1. Base-catalyzed hydrolysis pathway of 2-oxocyclohexane-1-sulfonyl fluoride.

Step-by-Step Methodology: Stock Solution Preparation

To create a self-validating protocol, every step must minimize the introduction of nucleophiles (water, amines).

  • Step 1: Solvent Selection & Preparation Do not use standard laboratory-grade solvents. Select anhydrous Acetonitrile (MeCN) or anhydrous Dimethyl Sulfoxide (DMSO) with ≤0.005% water content. While DMSO is a standard biological solvent, it is highly hygroscopic. For long-term shelf-life (>3 months), anhydrous MeCN is superior as it absorbs moisture at a significantly slower rate.

  • Step 2: Inert Atmosphere Handling Purge the primary compound vial with an inert gas (Argon or dry Nitrogen) before adding the solvent. This displaces atmospheric moisture.

  • Step 3: Dissolution & Aliquoting Dissolve the compound to a highly concentrated stock (e.g., 50 mM or 100 mM). Immediately divide the stock into single-use aliquots (e.g., 10-50 μ L) in tightly sealed, amber glass vials or low-bind microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary vector for condensation and subsequent hydrolysis.

  • Step 4: Storage Store the aliquots at -20°C or -80°C in a secondary container filled with active desiccant (e.g., Drierite or silica gel packets).

Workflow S1 Retrieve Aliquot (-20°C, Anhydrous) S2 Equilibrate to RT (Keep Sealed) S1->S2 Prevents condensation S4 Rapid Dilution (Vortexing) S2->S4 S3 Prepare Assay Buffer (HEPES pH 7.0) S3->S4 Non-nucleophilic S5 Immediate Use in Assay S4->S5 Minimizes hydrolysis

Fig 2. Optimal workflow for transitioning from anhydrous stock to aqueous assay.

Quantitative Stability Data

The following table summarizes the expected shelf-life and degradation kinetics of 2-oxocyclohexane-1-sulfonyl fluoride across different environments, synthesized from analogous sulfonyl fluoride behavior [3].

Solvent / Buffer EnvironmentTemperatureEstimated Half-Life ( t1/2​ )Recommendation
Anhydrous MeCN ( ≤0.005% H₂O)-20°C> 6 monthsOptimal for long-term stock storage.
Anhydrous DMSO ( ≤0.005% H₂O)-20°C3 - 6 monthsAcceptable, but requires strict desiccation.
DMSO (Exposed to air / 1% H₂O)25°C< 1 weekAvoid. Moisture ingress causes rapid degradation.
HEPES Buffer (pH 7.0)37°C~ 1 - 2 hoursPrepare fresh working solutions immediately before use.
Tris Buffer (pH 8.0)37°C< 15 minutesIncompatible. Primary amines and high pH accelerate hydrolysis.

Troubleshooting & FAQs

Q1: My stock solution in DMSO lost its reactivity after a month in the -20°C freezer. What went wrong? A1: The most likely culprit is moisture ingress. DMSO is extremely hygroscopic and freezes at 19°C. If you open a cold DMSO vial, ambient humidity immediately condenses into the solvent. Even a fraction of a percent of water will initiate the hydrolysis of the sulfonyl fluoride group over time. Solution: Always allow sealed aliquots to equilibrate to room temperature before opening, and use single-use aliquots to prevent repeated moisture exposure.

Q2: Can I use Tris or Glycine buffers for my in vitro assays with this compound? A2: No. Tris(hydroxymethyl)aminomethane and Glycine contain primary amines. While sulfonyl fluorides are highly chemoselective [4], the combination of a primary amine and the slightly alkaline pH of typical Tris buffers (pH 8.0+) will cause the buffer to act as a nucleophile, directly attacking the S(VI) center and inactivating your compound before it reaches its target. Solution: Substitute with non-nucleophilic, inorganic salt buffers like HEPES or PBS at a neutral pH (6.5 - 7.4) [3].

Q3: I observe precipitation when I add my stock solution to the aqueous assay buffer. How do I fix this? A3: This is a phenomenon known as "solvent shock." Sulfonyl fluorides often exhibit low aqueous solubility. When a highly concentrated organic stock is pipetted directly into water, the local concentration exceeds the solubility limit before diffusion can occur. Solution: Ensure rapid dispersion by adding the stock solution directly into a vigorously vortexing buffer. Additionally, keep the final concentration of the organic solvent (DMSO/MeCN) between 1% and 5% to aid solubility without denaturing your biological targets.

Q4: How do I verify the integrity of my stock solution before a critical experiment? A4: You can verify the integrity using 19 F NMR or LC-MS. Intact sulfonyl fluorides exhibit a distinct 19 F NMR signal (typically around +30 to +60 ppm depending on the exact electronic environment). If the compound has hydrolyzed, you will observe the disappearance of this peak and the appearance of a free fluoride ion peak (around -120 ppm).

References

  • ACS Publications. (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. Retrieved from[Link]

  • National Institutes of Health (NIH). (2023). Sulfur fluoride exchange. PMC. Retrieved from[Link]

Optimization

Technical Support Center: Troubleshooting 2-Oxocyclohexane-1-Sulfonyl Fluoride Synthesis

Introduction & Mechanistic Overview The synthesis of aliphatic sulfonyl fluorides, such as1[1], is a pivotal step in generating electrophilic hubs for2[2]. While aryl sulfonyl fluorides are relatively stable and straight...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of aliphatic sulfonyl fluorides, such as1[1], is a pivotal step in generating electrophilic hubs for2[2]. While aryl sulfonyl fluorides are relatively stable and straightforward to synthesize, α -keto aliphatic variants present unique mechanistic challenges. The highly acidic C1 proton—flanked by both the electron-withdrawing ketone and the sulfonyl group—makes the system highly prone to enolization, α -deprotonation, and subsequent degradation[3].

This guide addresses the root causes of incomplete conversion and provides field-proven, self-validating protocols to ensure synthetic success.

Diagnostic Workflow

TroubleshootingFlow Start Incomplete Conversion Detected via LC-MS/NMR CheckSM Is Sulfonyl Chloride Precursor Intact? Start->CheckSM Hydrolysis Issue: Precursor Hydrolysis Action: Enforce anhydrous conditions CheckSM->Hydrolysis No (Acid Byproduct) CheckPhase Is KF/18-Crown-6 Fully Solubilized? CheckSM->CheckPhase Yes (SM Remains) PhaseTransfer Issue: Poor Phase Transfer Action: Optimize MeCN/Crown Ether CheckPhase->PhaseTransfer No CheckStability Is Product Degrading Post-Formation? CheckPhase->CheckStability Yes Enolization Issue: Alpha-Proton Acidity Action: Buffer/Lower Temperature CheckStability->Enolization Yes (Dimerization) Success Full Conversion Achieved CheckStability->Success No

Figure 1: Diagnostic decision tree for troubleshooting incomplete alpha-keto sulfonyl fluorination.

Troubleshooting FAQs

Q1: My LC-MS shows a mixture of unreacted 2-oxocyclohexane-1-sulfonyl chloride, the desired sulfonyl fluoride, and a sulfonic acid byproduct. Why is the conversion stalling? Causality & Solution: The presence of a sulfonic acid byproduct is a direct indicator of competing hydrolysis. Sulfonyl chlorides are highly susceptible to nucleophilic attack by moisture. In the classic 4[4], the fluoride ion is highly basic in anhydrous environments. If trace water is present, fluoride acts as a base to generate hydroxide, which rapidly 5[5]. Action: Transition to strictly anhydrous conditions. Dry the KF under high vacuum at 150°C overnight and distill the acetonitrile solvent over calcium hydride.

Q2: I am using anhydrous KF and 18-crown-6 in MeCN, but the reaction plateaus at 60% conversion after 24 hours. How can I drive it to completion? Causality & Solution: If hydrolysis is ruled out (no sulfonic acid formed), the plateau is likely caused by poor phase-transfer efficiency or product inhibition. Aliphatic sulfonyl chlorides can exhibit 3[3]. Because KF is virtually insoluble in MeCN, the solid-liquid interfacial area is the rate-limiting factor. Action: Increase the equivalents of KF (up to 3.0–5.0 equiv) and ensure vigorous stirring (>1000 rpm). Alternatively, utilizing potassium bifluoride (KHF₂) in a biphasic system can sometimes bypass solubility limitations while providing a milder, less basic fluoride source.

Q3: Is there a way to synthesize 2-oxocyclohexane-1-sulfonyl fluoride directly from cyclohexanone to avoid the unstable sulfonyl chloride intermediate entirely? Causality & Solution: Yes. Modern fluorosulfonylation techniques allow for the direct functionalization of enolizable ketones or their derivatives. By pre-forming the silyl enol ether of cyclohexanone, you can react it with a sulfur dioxide surrogate like6[6]. This one-pot approach completely bypasses the hydrolytically unstable sulfonyl chloride[4].

Quantitative Reaction Parameters

The following table summarizes the impact of various reaction conditions on the conversion rate of the sulfonyl chloride precursor to the target sulfonyl fluoride.

Fluoride SourceSolvent SystemAdditiveTemp (°C)Time (h)Conversion (%)Primary Byproduct Identified
KF (Aqueous) Water / THFNone10012< 10%2-Oxocyclohexane-1-sulfonic acid
KF (Anhydrous) MeCNNone252435%Unreacted Starting Material
KF (Anhydrous) MeCN18-Crown-6251285%Trace Enol Dimer
KHF₂ MeCN / H₂ONone251292%Trace Sulfonic Acid
DABSO / Selectfluor *MeCNNone258> 95%None (Direct Enol Route)

*Represents the direct synthesis route starting from cyclohexanone silyl enol ether.

Optimized Step-by-Step Methodology: Halogen Exchange (Halex) Protocol

This protocol is designed as a self-validating system to ensure maximum conversion while suppressing α -proton abstraction.

Step 1: Reagent Preparation & Validation

  • Action: Dry Potassium Fluoride (KF, 3.0 equiv) at 150°C under high vacuum (0.1 Torr) for 12 hours.

  • Self-Validation: Upon cooling in a desiccator, the KF must remain a free-flowing powder. Any clumping indicates residual moisture, which will lead to precursor hydrolysis. Do not proceed if clumping is observed.

Step 2: Reaction Assembly

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, add the dried KF and 18-crown-6 ether (0.1 equiv). Suspend the solids in anhydrous acetonitrile to achieve a 0.2 M concentration relative to the substrate.

Step 3: Substrate Addition (Temperature Control)

  • Action: Cool the suspension to 0°C using an ice bath. Add 2-oxocyclohexane-1-sulfonyl chloride (1.0 equiv) dropwise as a concentrated solution in anhydrous MeCN.

  • Causality: The C1 proton of the 2-oxocyclohexane system is highly acidic. Cooling the reaction to 0°C kinetically favors the nucleophilic attack of fluoride on the sulfonyl sulfur over the competing acid-base reaction (deprotonation of the α -carbon), thereby preventing enolization-driven decomposition.

Step 4: Reaction Progression

  • Action: Allow the mixture to slowly warm to room temperature (20°C) and stir vigorously (1000 rpm) for 8 to 12 hours. Monitor via LC-MS or ¹⁹F NMR.

Step 5: Anhydrous Workup & Purification

  • Action: Quench the reaction by filtering the heterogeneous mixture through a short pad of Celite to remove insoluble potassium chloride (KCl) and excess KF. Wash the pad with cold MeCN.

  • Self-Validation: Strictly avoid aqueous workup. The α -keto sulfonyl fluoride is sensitive to hydrolysis. Concentrate the filtrate under reduced pressure (bath temperature < 30°C) and purify immediately via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

References

  • AiFChem. "2137643-56-0 | 2-Oxocyclohexane-1-sulfonyl fluoride".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTeeur1XqhMENGdZP8JsmMp60fAZ-U1P_KFw0udwviiI8QJlPgAWk43pZ_R3kCBIc-R1Skydm2o8bOkirbN9hpw4mOiXL6i11lyM9SSudTMnpz9mKc08XizanYk65b-Qk9_GbW6jqv]
  • Organic Letters - ACS Publications. "Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgNf9h2b8sfxatlBkSwEfj8H3yFJkH5XQuWWZm4dIKCYwLjx1Gj5VbedehLQvlrncH0sAHDXMUSj4UPa-miX-L85F6uDVSH41uiv9h3QqGKsNCbdpT_UUwSGx4SQMSef8C4TgT-Cg5cBXV5ai00-d7w_Xw]
  • MDPI. "Synthetic Routes to Arylsulfonyl Fluorides".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdbNgI-2SSjkvm26yY-kLY2zfkresUqD-a6unN6HyMGX7XnlySzRMxXIrHp6kSeYffnif_qE5S-TSnV2PmiD2QjFcKZUFUrQRSamQ1-99CXodaQp9-EFWMa-p_wI-seRhR-g==]
  • Chinese Chemical Society. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRrrsApeAxQ7sFTOJwJMDjo-Eo1nN2TCEKVlW-cxvFU5rSEdKPMBsQssaEz1tJgG4gRw48mnAuWqvMGrWS7TIP5sSZ9Kouy8fVjn9mUab2p3ALW9SdbnNrvN1YHLaHN4XXw-W6]
  • Organic Chemistry Portal. "Sulfonyl fluoride synthesis by fluorosulfonation".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbAXbwbjbqhWIRzzFidwq7QDe4fmn_MpOXQfy8tVzsic5QBliPk5ne59vmVeNwi1UKSrYNUUzqs3y6Xnz2h32qIOQCL2qo9R_V1l8FEGtvmtHyBpGV2mf2Al1rKbbOa05HwjkK4OzqvAaWkiz2ZQyMvBmgH4wAnR6ykF8DETG90hA=]
  • Organic Letters - ACS Publications. "An Approach to Aliphatic Sulfonyl Fluorides".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8VA8wyWxzjvu67XWukNJSt5CdzJ3dryyIKpwGGP8q69D3iI-DEqKsOBwgl9cSNQJ04sTeFyPAw9zS4KL5XTVqGUYS2ECaOAHgwOGc5q9WwbFFej-z_pZY213hDFDyiS6lrk3IWEaXCEPwCryuLB0=]

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Click Chemistry: A Comparative Guide to 2-Oxocyclohexane-1-sulfonyl Fluoride and Sulfonyl Chlorides in SuFEx Reactions

For Researchers, Scientists, and Drug Development Professionals In the dynamic fields of drug discovery, chemical biology, and materials science, the ability to reliably and efficiently connect molecular building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of drug discovery, chemical biology, and materials science, the ability to reliably and efficiently connect molecular building blocks is paramount. The advent of "click chemistry" revolutionized this landscape, and its principles continue to inspire the development of new and powerful ligation technologies. A prominent "second-generation" click reaction, Sulfur(VI) Fluoride Exchange (SuFEx), has garnered significant attention for its unique combination of stability and reactivity.[1][2]

At the heart of SuFEx chemistry are electrophilic sulfur(VI) species, traditionally dominated by sulfonyl chlorides. However, the emergence of sulfonyl fluorides, and specifically functionalized aliphatic variants like 2-oxocyclohexane-1-sulfonyl fluoride, presents a compelling alternative. This guide provides an in-depth technical comparison of these two classes of reagents, offering field-proven insights and experimental guidance to aid researchers in selecting the optimal tool for their molecular assembly needs.

The Dichotomy of Reactivity and Stability: A High-Level Comparison

The core difference between sulfonyl fluorides and sulfonyl chlorides lies in a delicate balance between the stability of the S-X bond and the electrophilicity of the sulfur atom. This balance dictates their utility in chemical synthesis and biological applications.

FeatureSulfonyl Fluorides (e.g., 2-Oxocyclohexane-1-sulfonyl fluoride)Sulfonyl Chlorides
Stability High: Resistant to hydrolysis, thermolysis, and reduction.[3][4] Can be stable in aqueous buffers.[5]Low: Prone to hydrolysis and reductive collapse to S(IV) species.[1] Often require anhydrous conditions.
Reactivity "Tunable": Generally less reactive than sulfonyl chlorides, requiring activation (e.g., by base or silicon reagents) for SuFEx reactions.[6] This allows for greater functional group tolerance.High: Readily react with a wide range of nucleophiles without the need for strong activation.
Selectivity High: Primarily undergo SuFEx, leading to cleaner reactions with fewer byproducts.[3]Moderate: Can participate in side reactions, and their high reactivity can lead to lower chemoselectivity in complex molecules.
Safety & Handling Generally more stable and easier to handle. Many are solids or high-boiling liquids.Can be lachrymatory and corrosive. Their instability requires more careful handling and storage.
Click Chemistry Suitability Excellent for SuFEx reactions, forming the cornerstone of this modern click chemistry paradigm.[1]Limited in click chemistry applications due to instability and lower selectivity.

Delving Deeper: The Case for 2-Oxocyclohexane-1-sulfonyl Fluoride

While the general advantages of sulfonyl fluorides are clear, the specific structure of 2-oxocyclohexane-1-sulfonyl fluoride introduces unique considerations. As an aliphatic sulfonyl fluoride, it shares the characteristic stability of this class.[5] However, the presence of an α-keto group is a critical feature.

The electron-withdrawing nature of the adjacent carbonyl group is expected to increase the electrophilicity of the sulfonyl sulfur compared to a simple cyclohexyl sulfonyl fluoride. This could potentially lead to faster SuFEx reaction rates under similar catalytic conditions.

However, a key consideration for α-keto sulfonyl fluorides, and indeed many aliphatic sulfonyl fluorides, is their incompatibility with strong bases.[6] The protons on the α-carbon are acidic and can be deprotonated, leading to potential side reactions such as elimination. This necessitates a careful selection of the base catalyst in SuFEx reactions. Hindered or milder bases are often preferred to promote the desired nucleophilic attack at the sulfur center while minimizing deprotonation.

Mechanistic Insights: Visualizing the Reaction Pathways

The fundamental difference in the reactivity of sulfonyl fluorides and sulfonyl chlorides in the presence of nucleophiles is rooted in their reaction mechanisms.

cluster_0 SuFEx with Sulfonyl Fluoride cluster_1 Reaction with Sulfonyl Chloride R-SO2F R-SO2F Product_F R-SO2-Nu R-SO2F->Product_F Fluoride Displacement HF H-F Nu-H Nucleophile (Nu-H) Activated Nu Nu- Nu-H->Activated Nu Base Base Base Activated Nu->R-SO2F Nucleophilic Attack R-SO2Cl R-SO2Cl Product_Cl R-SO2-Nu R-SO2Cl->Product_Cl Chloride Displacement HCl H-Cl Nu-H_Cl Nucleophile (Nu-H) Nu-H_Cl->R-SO2Cl Direct Nucleophilic Attack

Caption: Reaction mechanisms for sulfonyl fluoride (SuFEx) vs. sulfonyl chloride.

Experimental Methodologies: A Practical Guide

The following protocols provide a starting point for utilizing these reagents. It is crucial to optimize conditions for specific substrates.

Protocol 1: General Procedure for SuFEx Reaction with 2-Oxocyclohexane-1-sulfonyl Fluoride

This protocol is adapted from established methods for aliphatic sulfonyl fluorides, with special considerations for the α-keto functionality.

Materials:

  • 2-Oxocyclohexane-1-sulfonyl fluoride

  • Nucleophile (e.g., a phenol or primary/secondary amine)

  • Hindered base catalyst (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nucleophile (1.0 eq).

  • Dissolve the nucleophile in the anhydrous solvent.

  • Add the hindered base catalyst (0.1 - 0.2 eq). Rationale: A sub-stoichiometric amount of a hindered base is often sufficient to catalyze the reaction without promoting deprotonation of the α-carbon.

  • Add 2-oxocyclohexane-1-sulfonyl fluoride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive nucleophiles.

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

cluster_workflow_sufex SuFEx Workflow start Start dissolve_nu Dissolve Nucleophile in Anhydrous Solvent start->dissolve_nu add_base Add Hindered Base Catalyst dissolve_nu->add_base add_sf Add 2-Oxocyclohexane-1-sulfonyl Fluoride add_base->add_sf react Stir and Monitor Reaction add_sf->react quench Quench with Aqueous Acid react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Experimental workflow for a typical SuFEx reaction.

Protocol 2: General Procedure for Reaction with a Sulfonyl Chloride

Materials:

  • Aryl or alkyl sulfonyl chloride

  • Nucleophile (e.g., a primary or secondary amine)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath. Rationale: This is to control the exothermic reaction upon addition of the highly reactive sulfonyl chloride.

  • In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, followed by a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base.

  • Wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or flash column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice between 2-oxocyclohexane-1-sulfonyl fluoride and a traditional sulfonyl chloride is a strategic one, guided by the specific demands of the synthetic challenge.

Sulfonyl chlorides remain useful for straightforward syntheses where their high reactivity is an asset and potential side reactions can be easily managed. They are often the more economical choice for simple, robust transformations.

2-Oxocyclohexane-1-sulfonyl fluoride , and sulfonyl fluorides in general, represent a more modern and refined tool for complex molecular assembly. Their superior stability, coupled with tunable reactivity, makes them ideal for multi-step syntheses and applications in sensitive biological systems. While the α-keto functionality of 2-oxocyclohexane-1-sulfonyl fluoride requires careful consideration of reaction conditions, particularly the choice of base, it also offers the potential for enhanced reactivity and further functionalization. For researchers engaged in the precise and reliable construction of complex molecules, the advantages offered by sulfonyl fluorides in the context of SuFEx click chemistry are undeniable, paving the way for new discoveries in medicine and materials science.

References

  • Moses, J. E., & Moorhouse, A. D. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. DOI: 10.26434/chemrxiv.14203730.v1
  • Qin, H., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 84, 153334.
  • Sharpless, K. B., & Dong, J. (2023). Sulfur fluoride exchange.
  • Liao, L., & Studer, A. (2023). Advances in the construction of diverse SuFEx linkers.
  • Moses, J. E., & Ball, N. D. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. ChemRxiv.
  • Merck. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Millipore-Sigma. Retrieved from [Link]

  • Ball, N. D., & Sanford, M. S. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(43), 8434-8449.
  • Wang, P., & Sharpless, K. B. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15433-15437.
  • Dong, J., & Sharpless, K. B. (2022). Two generations of ideal click chemistry reactions and an available series of SuFEx linkers. Chem, 8(7), 1746-1761.
  • Weng, J., & Lu, G. (2024).
  • Yan, B., & Jiang, X. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. Retrieved from [Link]

  • Sharpless, K. B., Kolb, H. C., & Finn, M. G. (2014). Sulfur (VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute. Retrieved from [Link]

  • Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Jones, L. H., & Woon, E. Y. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 47(24), 9282-9294.
  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Essays in Biochemistry, 64(2), 331-340.

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-Oxocyclohexane-1-Sulfonyl Fluoride

A Senior Application Scientist's Field-Proven Insights into Ensuring Analytical Excellence in Drug Development For researchers, scientists, and drug development professionals, the purity of a compound is a critical param...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Analytical Excellence in Drug Development

For researchers, scientists, and drug development professionals, the purity of a compound is a critical parameter that directly impacts its efficacy, safety, and overall quality. This guide provides an in-depth, technical comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed to assess the purity of 2-oxocyclohexane-1-sulfonyl fluoride, a compound of interest in modern synthetic chemistry and drug discovery. The principles and experimental designs detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a globally acceptable standard of analytical rigor.

The Criticality of a Validated Purity Method

2-Oxocyclohexane-1-sulfonyl fluoride is a reactive intermediate, and its purity is paramount. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. A robust and reliable analytical method is therefore not just a quality control requirement but a cornerstone of consistent and reproducible research and development. HPLC is a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. However, the data generated is only as reliable as the method itself. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][2][3]

This guide will not only walk through the "how" of method validation but also the "why," providing the scientific rationale behind the experimental choices and acceptance criteria. We will compare the performance of a developed HPLC method with other potential analytical techniques and discuss the critical parameters that ensure a self-validating and trustworthy protocol.

Method Development: A Scientifically Sound Approach

Before validation can begin, a suitable HPLC method must be developed. Based on the known properties of 2-oxocyclohexane-1-sulfonyl fluoride (C6H9FO3S, MW: 180.2 g/mol ), a reverse-phase HPLC method is proposed.[4][5] The presence of a ketone and a sulfonyl fluoride group suggests moderate polarity, making it amenable to separation on a C18 stationary phase. Sulfonyl fluorides are also known to possess strong UV absorbance, making UV detection a suitable choice.[6][7]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reverse-phase chromatography suitable for moderately polar compounds.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is chosen to ensure the elution of any potential impurities with a wide range of polarities.
Gradient 50% B to 90% B in 10 minTo effectively separate the main peak from any early or late eluting impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 210 nmLower UV wavelength provides sensitivity for compounds with limited chromophores.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and reproducibility.
Column Temp. 30 °CTo ensure consistent retention times and peak shapes.

This proposed method serves as the foundation for the subsequent validation studies. The principles of method validation, however, are applicable even if the specific parameters are modified.

The Pillars of HPLC Method Validation

According to ICH Q2(R1) and the recently updated Q2(R2) guidelines, a comprehensive method validation encompasses several key performance characteristics.[8][9][10][11][12] The following sections detail the experimental protocols and acceptance criteria for each.

dot

Caption: A typical workflow for HPLC method validation, from planning to implementation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15]

Experimental Protocol:

  • Forced Degradation: Subject the 2-oxocyclohexane-1-sulfonyl fluoride sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Impurity Spiking: If known impurities are available, spike the sample with these impurities.

  • Placebo Analysis: Analyze a placebo (all components except the active compound) to ensure no interference.

  • Chromatographic Analysis: Analyze the stressed samples, spiked samples, and placebo using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples.

Acceptance Criteria:

  • The main peak should be well-resolved from any impurity or degradation peaks (resolution > 2).

  • The peak purity analysis should show no signs of co-elution.

  • The placebo analysis should show no peaks at the retention time of the analyte.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[14][15]

Experimental Protocol:

  • Prepare a stock solution of 2-oxocyclohexane-1-sulfonyl fluoride of known concentration.

  • Prepare at least five calibration standards by serial dilution of the stock solution. For a purity assay, the range should typically cover 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80801,234
90902,345
1001,003,456
1101,104,567
1201,205,678
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples of 2-oxocyclohexane-1-sulfonyl fluoride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a known amount of the analyte into a placebo or a sample with a known low concentration of the analyte.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0118.899.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[3][15]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples of 2-oxocyclohexane-1-sulfonyl fluoride at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD should be ≤ 1.0%.

  • Intermediate Precision: RSD between the two sets of data should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio of a series of low-concentration solutions.

  • LOD is the concentration at which the S/N ratio is approximately 3:1.

  • LOQ is the concentration at which the S/N ratio is approximately 10:1.

  • Confirm the LOQ by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The LOQ should be a concentration that can be determined with an RSD of ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[13][16]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on retention time, peak area, and resolution.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor) should still be met under all varied conditions.

  • The changes should not significantly impact the quantitative results.

dot

Caption: Key parameters to investigate during a robustness study of an HPLC method.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it is essential to understand its place among other analytical techniques for purity determination.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a mobile and stationary phase.High resolution, good for non-volatile and thermally labile compounds, widely available.Requires a chromophore for UV detection, can be time-consuming.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Excellent for volatile and semi-volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds without derivatization.
qNMR Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified standard.A primary analytical method, does not require a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
LC-MS HPLC coupled with a mass spectrometer.High sensitivity and selectivity, provides molecular weight and structural information, ideal for impurity identification.Higher cost and complexity compared to HPLC-UV.

For the routine purity assessment of 2-oxocyclohexane-1-sulfonyl fluoride, the validated HPLC-UV method offers the best balance of performance, cost, and accessibility. For impurity identification and structural elucidation, LC-MS would be the preferred complementary technique.

Conclusion: A Foundation of Trustworthy Data

This guide has outlined a comprehensive, scientifically-grounded approach to the validation of an HPLC method for determining the purity of 2-oxocyclohexane-1-sulfonyl fluoride. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the reliability of the analytical data can be achieved. Adherence to the principles laid out by the ICH, FDA, and USP ensures that the method is not only scientifically sound but also meets global regulatory expectations.[17][18][19] A thoroughly validated HPLC method is an indispensable asset in the journey of drug development, providing the trustworthy data needed to make informed decisions and ensure the quality and safety of the final product.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • PubChem. 2-oxocyclohexane-1-sulfonyl fluoride. [Link]

  • Lee, J. Y., et al. (2021). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Applied Radiation and Isotopes, 176, 109865. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Sharma, A., & Sharma, R. (2012). Validation of analytical procedures: a comparison of ICH vs Pharmacopoiea (USP) and FDA. International Research Journal of Pharmacy, 3(6), 39-42.

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Safety & Regulatory Compliance

Safety

OPERATIONAL DIRECTIVE: Safe Handling and Disposal of 2-Oxocyclohexane-1-sulfonyl fluoride

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes increasingly foundational in drug discovery and materials science, the management of sulfonyl fluoride reagents demands rigorous, scientifically sound protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes increasingly foundational in drug discovery and materials science, the management of sulfonyl fluoride reagents demands rigorous, scientifically sound protocols. 2-Oxocyclohexane-1-sulfonyl fluoride is a highly valuable electrophile, but its unique structural properties—specifically the highly acidic α -keto proton combined with the S(VI)-F bond—require specialized disposal procedures to prevent the delayed release of toxic hydrofluoric acid (HF) in laboratory waste streams.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe neutralization and logistical disposal of this compound.

Chemical Profile & Hazard Assessment

Sulfonyl fluorides are celebrated for their remarkable stability under neutral, oxidative, and reductive conditions1[1]. However, this "click chemistry" stability is a double-edged sword for waste management: if disposed of untreated in standard aqueous streams, the compound will persist. If that waste stream later becomes acidified, slow hydrolysis can generate lethal HF gas.

Table 1: Quantitative Data & Operational Implications

ParameterValue / SpecificationOperational Implication & Causality
Chemical Formula C₆H₉FO₃SContains sulfur and fluorine; mandates strict segregation into halogenated waste streams 2[2].
Monoisotopic Mass 180.025 DaUsed to calculate exact stoichiometric equivalents for chemical quenching 2[2].
CAS Registry Number 2137643-56-0Essential for Environmental Health and Safety (EHS) waste manifesting 3[3].
Reactivity Profile SuFEx ElectrophileHighly stable to neutral water; requires strong nucleophiles (OH⁻) for forced degradation1[1].
Decomposition Hazard HF & Sulfonic AcidUncontrolled hydrolysis releases highly toxic, bone-leaching hydrofluoric acid4[4].
Disposal & Neutralization Workflow

The decision to chemically quench the material in-house versus outsourcing to a hazardous waste contractor depends entirely on the scale of the waste.

G Start 2-Oxocyclohexane-1-sulfonyl fluoride Scale Determine Waste Volume Start->Scale Small Lab Scale (< 10 g) Scale->Small Residuals/Aliquots Bulk Bulk Scale (> 10 g) Scale->Bulk Unused Reagent Hydrolysis 1. Basic Hydrolysis (NaOH/MeOH) Small->Hydrolysis SolidWaste Solid Halogenated Waste Stream Bulk->SolidWaste Keep Dry & Sealed CaF2 2. Fluoride Sequestration (CaCl2 Addition) Hydrolysis->CaF2 Cleaves S-F bond AqueousWaste Aqueous Halogenated Waste Stream CaF2->AqueousWaste Precipitates CaF2 EHS EHS Incineration AqueousWaste->EHS SolidWaste->EHS

Workflow for the safe disposal and neutralization of 2-Oxocyclohexane-1-sulfonyl fluoride.

Self-Validating Laboratory Quenching Protocol (For < 10 g quantities)

For small aliquots, reaction residuals, or contaminated glassware, deliberate basic hydrolysis followed by fluoride sequestration is the professional standard. This protocol is designed as a self-validating system , providing visual and chemical feedback to ensure the hazard has been fully neutralized.

Step 1: Solubilization

  • Action: Dissolve the 2-oxocyclohexane-1-sulfonyl fluoride waste in a miscible co-solvent (e.g., Methanol or THF) to achieve a concentration of ~0.5 M.

  • Causality: Sulfonyl fluorides are hydrophobic. A co-solvent ensures a homogeneous single phase when the aqueous base is added, preventing unreacted pockets of the chemical from hiding in a biphasic emulsion.

Step 2: Basic Hydrolysis

  • Action: Place the flask in an ice bath (0 °C). Slowly add 3.0 molar equivalents of 2M NaOH (aq) dropwise with vigorous stirring. Allow the solution to warm to room temperature and stir for 2 hours.

  • Causality & Structural Nuance: The hydroxide ion attacks the S(VI) center, displacing the fluoride leaving group to yield 2-oxocyclohexane-1-sulfonate and free F⁻4[4]. Because the α -proton of the ketone is highly acidic, it will also be deprotonated. The excess base (3.0 eq) ensures the reaction does not stall due to a rapid pH drop, guaranteeing complete cleavage of the S-F bond.

  • System Validation: Test the pH of the solution using indicator paper. The system validates its completion if the pH remains stable at >10 after 2 hours. If the pH drops below 8, the hydrolysis is incomplete; add more NaOH.

Step 3: Fluoride Sequestration (Critical Safety Step)

  • Action: Add 1.5 molar equivalents of 1M CaCl₂ (aq) to the stirring basic solution.

  • Causality: Free fluoride ions in aqueous waste pose a severe hazard (glass etching, systemic toxicity). Calcium ions react instantly with free fluoride to form calcium fluoride (CaF₂), an extremely insoluble and biologically inert precipitate.

  • System Validation: The immediate formation of a fine, milky-white precipitate (CaF₂) visually confirms that the toxic fluoride ions have been successfully sequestered.

Step 4: Final Disposal

  • Action: Transfer the entire suspension (liquid and solid CaF₂) into a properly labeled "Aqueous Basic Halogenated Waste" container.

  • Causality: Segregating this into a halogenated stream ensures compliance with EPA/local EHS regulations, preventing incompatible mixing with acidic waste streams5[5].

Bulk Disposal & Logistical Operations (> 10 g)

For bulk quantities of unreacted reagent, in-lab quenching becomes an exothermic hazard. Direct disposal via a licensed professional is required.

  • Segregation & Sealing: Keep the material in its original, tightly sealed container. Do not allow moisture to enter. Slow hydrolysis over months in a sealed, damp environment will pressurize the vessel with HF gas, creating a severe explosion and exposure hazard 4[4].

  • Regulatory Labeling: Label explicitly as "Extremely Hazardous Waste - Reactive Halogenated Organic" 5[5].

  • EHS Handoff: Contact your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for professional high-temperature incineration6[6]. Incineration of fluorinated organics requires specialized industrial scrubbers to capture the resulting HF gas safely.

References
  • PubChemLite - 2-oxocyclohexane-1-sulfonyl fluoride (C6H9FO3S). uni.lu.
  • MSDS of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. Capot Chemical.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.
  • 2-oxopropane-1-sulfonyl fluoride — Chemical Substance Inform
  • SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry.
  • Advances in the construction of diverse SuFEx linkers. Oxford Academic.

Sources

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